4-Amino-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCLPNMQEGMNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902504 | |
| Record name | NoName_3009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-58-6 | |
| Record name | 4-Amino-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-methylpyridine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-2-methylpyridine (also known as 4-amino-2-picoline). This versatile heterocyclic amine is a valuable building block in medicinal chemistry and materials science. This document details its key physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its notable biological activity as a potent inhibitor of inducible nitric oxide synthase (iNOS). The information is presented to support researchers and professionals in drug discovery and chemical synthesis in leveraging the potential of this compound.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a white to yellow crystalline powder. Its fundamental properties are summarized below.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | 2-methylpyridin-4-amine | N/A |
| Synonyms | 4-Amino-2-picoline, 2-Methyl-4-aminopyridine | [1] |
| CAS Number | 18437-58-6 | [1] |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| SMILES | Cc1cc(N)ccn1 | [2] |
Physicochemical Data
A compilation of key physicochemical data is presented in the following table for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 93-97 °C | [2] |
| Boiling Point | 230 °C | [3] |
| Density | Data not readily available | N/A |
| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | [3][4] |
| pKa | Data not readily available | N/A |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons.[5]
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.[6]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching of the amino group and C-H and C=N vibrations of the pyridine ring.[7]
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common synthetic route involves the reduction of 2-methyl-4-nitropyridine.[9]
Materials:
-
2-methyl-4-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
High-pressure kettle
-
Diatomaceous earth
Procedure:
-
Dissolve 2-methyl-4-nitropyridine (13.8 g, 0.1 mol) in methanol.
-
Add 10% Pd/C (0.1 g) to the solution.
-
Transfer the mixture to a high-pressure kettle.
-
Pressurize the kettle with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 20 °C and maintain for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Purification
Purification can be achieved through recrystallization or by an acid-base extraction method.[10]
Materials:
-
Crude this compound
-
Dilute acid solution (e.g., HCl)
-
Organic solvent (e.g., ethyl acetate)
-
Alkaline solution (e.g., NaOH)
-
Distilled water
Procedure:
-
Dissolve the crude product in a dilute acid solution to form the corresponding salt, which is water-soluble.
-
Wash the aqueous solution with an organic solvent to extract any non-basic organic impurities.
-
Slowly add an alkaline solution to the aqueous phase to adjust the pH to 8-9, causing the free base of this compound to precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the filter cake with distilled water.
-
Dry the purified product under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) [3][11]
-
Column: LiChrospher 100 RP-18 reversed-phase column (25 cm x 4 mm I.D.; 10 µm particle size).
-
Mobile Phase: A gradient of methanol and water is typically suitable. For specific applications, an isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer can be used.
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 200 nm or 254 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1.0 mg/mL).
Gas Chromatography (GC) [12]
-
Column: Capillary column (e.g., DA-1).
-
Oven Temperature Program: Initial temperature of 40 °C held for 15 min, then ramped to 140 °C at 75 °C/min and held for 10 min.
-
Injector Temperature: 180 °C.
-
Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).
-
Detector Temperature: 200 °C.
-
Carrier Gas: High purity nitrogen at a flow rate of 0.8 mL/min.
-
Split Ratio: 130:1.
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II.[10] iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the immune response and inflammatory processes.[9] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.
The induction of iNOS expression is triggered by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β). These stimuli activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway. Upon activation, NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription. This compound exerts its inhibitory effect by competing with the substrate L-arginine, thereby blocking the synthesis of nitric oxide.[10]
Below is a diagram illustrating the iNOS signaling pathway and the point of inhibition by this compound.
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. uma.es [uma.es]
- 4. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-2-methylpyridine (CAS: 18437-58-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylpyridine, also known as 2-methyl-4-aminopyridine or 4-amino-2-picoline, is a versatile heterocyclic aromatic amine.[1] Its unique structure, featuring a pyridine ring substituted with both an amino and a methyl group, makes it a valuable building block and intermediate in the synthesis of a wide array of chemical compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance in pharmaceutical research and drug development.
Chemical and Physical Properties
This compound is typically a white to yellow crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 18437-58-6 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [1][3] |
| Molecular Weight | 108.14 g/mol | [1][3] |
| Appearance | White to yellow crystal/powder | [1] |
| Melting Point | 93-97 °C | [4] |
| Purity | ≥ 97% | [5] |
| InChI Key | GNCLPNMQEGMNTG-UHFFFAOYSA-N | [2][4] |
| SMILES | Cc1cc(N)ccn1 | [4] |
Synthesis and Reactions
This compound serves as a crucial intermediate in organic synthesis. While various synthetic routes exist, a common approach involves the reduction of a corresponding nitropyridine.
Experimental Protocol: Synthesis via Reduction of 2-methyl-4-nitropyridine
A detailed, two-step synthesis starting from 2-chloro-4-nitropyridine is outlined below.
Step 1: Preparation of 2-methyl-4-nitropyridine
-
In a reaction vessel, a mixture of propionate and sodium is heated in an oil bath to 90 °C and stirred for 1 hour.
-
The temperature is then raised to 120 °C and stirred for an additional 45 minutes.
-
A toluene solution of 2-chloro-4-nitropyridine (15.6g, 0.1mol) is added, and the reaction mixture is heated to 110 °C for 1.5 hours.
-
After cooling to room temperature, the mixture is stirred for 15 hours.
-
The solvent is removed under reduced pressure, and 6N HCl (100ml) is added. The mixture is heated to reflux for 3.5 hours.
-
After cooling, the pH is adjusted to alkaline using a saturated sodium carbonate solution.
-
The product is extracted, and the organic layer is dried and concentrated to yield 2-methyl-4-nitropyridine.[1]
Step 2: Reduction to this compound
-
2-methyl-4-nitropyridine (13.8g, 0.1mol) is dissolved in methanol.
-
10% Pd/C catalyst (0.1g) is added to the solution.
-
The reaction is carried out in a high-pressure kettle under a hydrogen atmosphere (0.5MPa).
-
The mixture is heated to 20 °C and reacted for 15 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled to room temperature and filtered through diatomaceous earth to remove the catalyst.
-
The filtrate is concentrated to yield this compound.[1]
Applications in Research and Drug Development
The structural motifs present in this compound make it a compound of significant interest in medicinal chemistry.
Synthetic Building Block
This compound is a key precursor in the synthesis of more complex molecules with potential therapeutic applications. It is utilized in the creation of heterocyclic compounds that may exhibit anti-cancer and anti-inflammatory properties.[1] Its structure allows for the development of compounds with enhanced biological activity, a crucial aspect of drug discovery.[1]
Neurological Disorders
As a derivative of pyridine, this compound is explored in the development of pharmaceuticals targeting neurological disorders.[1] The pyridine ring system is a common feature in many centrally acting drugs.
Agrochemicals
Beyond pharmaceuticals, this compound is used in the formulation of agrochemicals, contributing to the efficacy of herbicides and pesticides.[1]
Biological Activity and Potential Mechanisms of Action
While direct and extensive research on the specific biological signaling pathways of this compound is limited, valuable insights can be drawn from its structural isomer, 2-amino-4-methylpyridine, and the closely related compound, 4-aminopyridine.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Research on 2-amino-4-methylpyridine, an isomer of the title compound, has demonstrated its potent inhibitory activity against inducible nitric oxide synthase (iNOS).[6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The inhibition of iNOS is, therefore, a significant therapeutic target.
The following is a general protocol for assessing the iNOS inhibitory potential of a compound, based on studies of 2-amino-4-methylpyridine analogues.
-
Enzyme Source: Recombinant iNOS is used.
-
Assay Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the iNOS enzyme.
-
Procedure:
-
The test compound (e.g., this compound) is incubated with the iNOS enzyme.
-
Radiolabeled L-arginine is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of radiolabeled L-citrulline produced is quantified.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Potential as a Potassium Channel Blocker
The parent compound, 4-aminopyridine, is a known potassium channel blocker.[7] This mechanism of action is the basis for its use in treating certain neurological conditions, such as multiple sclerosis, by improving nerve conduction.[7] Given the structural similarity, it is plausible that this compound may also exhibit activity at potassium channels.
The diagram below illustrates the established mechanism of action for 4-aminopyridine, which may serve as a hypothetical framework for investigating this compound.
Caption: Hypothetical mechanism of this compound as a K+ channel blocker.
Proposed Research Workflow
For researchers and drug development professionals, a systematic approach is crucial to elucidate the biological activity of this compound.
Caption: Proposed workflow for investigating this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[4] It should be stored in a cool, dry place.
Conclusion
This compound is a chemical compound with significant potential, particularly as a synthetic intermediate in the development of new pharmaceuticals. While its direct biological activity is not as extensively characterized as its isomers and parent compounds, the existing data suggests that it warrants further investigation as a potential modulator of key biological targets such as iNOS and potassium channels. The experimental protocols and research workflows outlined in this guide provide a solid foundation for scientists to explore the therapeutic promise of this versatile molecule.
References
- 1. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 2. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methylpyridin-4-amine (4-Amino-2-picoline)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-methylpyridin-4-amine, commonly known as 4-Amino-2-picoline. It serves as a critical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide details its chemical properties, established synthesis protocols, and its applications, particularly within the field of drug discovery and development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Nomenclature and Chemical Identity
The IUPAC name for the compound commonly referred to as 4-Amino-2-picoline is 2-methylpyridin-4-amine [1][2]. It is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 2-methylpyridin-4-amine[2] |
| Common Name | 4-Amino-2-picoline[3][4] |
| CAS Number | 18437-58-6[1][3] |
| Molecular Formula | C₆H₈N₂[2][5][6][7] |
| Synonyms | 4-Amino-2-methylpyridine, 2-methylypyridin-4-amine[1][4] |
Physicochemical Properties
2-methylpyridin-4-amine is typically a light yellow crystalline solid or powder at room temperature[1][5]. Its properties make it a versatile reagent in various organic synthesis applications.
Table 2: Physicochemical Data for 2-Methylpyridin-4-amine
| Property | Value |
| Molecular Weight | 108.14 g/mol [2][6][7] |
| Appearance | Light yellow crystal or powder[1][4][5] |
| Melting Point | 93-97 °C[1] |
| Boiling Point | 247.4 °C @ 760 mmHg, 143 °C @ 9 mmHg[1][3] |
| Density | 1.068 g/cm³[1] |
| Flash Point | 126.9 °C[1] |
| Solubility | Soluble in methanol[1][3] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 2-methylpyridin-4-amine have been established. The most common approaches involve the reduction of a nitro-substituted pyridine precursor.
Protocol 1: Reduction of 2-Methyl-4-nitropyridine-N-oxide
This method employs a classical reduction using iron in an acidic medium.
Methodology:
-
Combine 2-methyl-4-nitropyridine-N-oxide (1 equivalent) and iron powder (10 equivalents) in acetic acid.
-
Heat the mixture to 70 °C and maintain mechanical stirring for 3 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under vacuum to remove the acetic acid.
-
Adjust the pH of the residue to >10 using aqueous sodium hydroxide.
-
Perform a continuous liquid-liquid extraction with chloroform for 12 hours.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to yield the final product, 2-methylpyridin-4-amine.[3]
Caption: Workflow for Synthesis Protocol 1.
Protocol 2: Catalytic Hydrogenation of 2-Methyl-4-nitropyridine
This process utilizes palladium on carbon as a catalyst for the hydrogenation of the nitro group.
Methodology:
-
Dissolve 2-methyl-4-nitropyridine (1 equivalent) in a methanol solution.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.007 equivalents by weight).[5]
-
Transfer the mixture to a high-pressure kettle.
-
Pressurize the vessel with hydrogen gas to 0.5 MPa.[5]
-
Heat the reaction to 20 °C and maintain for 15 hours.[5]
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through diatomaceous earth to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum to obtain 2-methylpyridin-4-amine with a reported yield of 94%.[5]
Caption: Workflow for Synthesis Protocol 2.
Applications in Research and Drug Development
2-methylpyridin-4-amine serves as a crucial building block in organic and medicinal chemistry.[1][5] The aminopyridine scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities. Analogous structures, such as 4-aminoquinolines and other aminopyridine derivatives, are known to exhibit antimalarial, anticancer, anti-inflammatory, and antiviral properties.[8]
Derivatives of aminopyridine are key intermediates in the synthesis of compounds for treating neurological disorders and are also used in the development of agrochemicals and dyes.[9][10] The primary utility of 2-methylpyridin-4-amine is as a starting material for creating more complex molecules for high-throughput screening and lead optimization in the drug discovery pipeline.
Caption: Role of intermediates in the drug discovery process.
Safety and Handling
2-methylpyridin-4-amine is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used at all times.
Table 3: Hazard and Safety Information
| Identifier | Code | Description |
| GHS Symbol | GHS05, GHS07[1] | Corrosive, Harmful/Irritant |
| Signal Word | Danger[1] | |
| Hazard Codes | Xn, Xi, T[1] | Harmful, Irritant, Toxic |
| Hazard Statements | H302 | Harmful if swallowed.[1][4] |
| H315 | Causes skin irritation.[1] | |
| H318 | Causes serious eye damage.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary Statements | P261, P280, P305+P351+P338[1] | Avoid breathing dust, wear protective equipment, IF IN EYES: Rinse cautiously with water. |
Always consult the material safety data sheet (MSDS) before handling this chemical. Store in a refrigerator.[1]
References
- 1. 4-Amino-2-picoline CAS 18437-58-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-picoline | 18437-58-6 [chemicalbook.com]
- 4. This compound | 18437-58-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-4-picoline | 695-34-1 | FA45037 | Biosynth [biosynth.com]
- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Molecular structure of 4-Amino-2-methylpyridine
An In-depth Technical Guide on the Molecular Structure of 4-Amino-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of this compound. It includes a summary of its chemical and physical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity as a nitric oxide synthase inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, also known as 2-methyl-4-aminopyridine, is a heterocyclic organic compound with the chemical formula C₆H₈N₂[1]. It belongs to the class of aminopyridines, which are known for their diverse biological activities. This particular isomer has garnered significant interest due to its potent inhibitory effects on nitric oxide synthases (NOS), making it a valuable lead compound in the development of therapeutic agents for various inflammatory and neurodegenerative diseases. Understanding its molecular structure is crucial for elucidating its mechanism of action and for the rational design of new, more selective inhibitors.
Molecular Structure and Properties
The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 4-position and a methyl group at the 2-position.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 18437-58-6 | [1] |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 93-97 °C | [1] |
| SMILES | Cc1cc(N)ccn1 | [1] |
| InChI | 1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | [1] |
digraph "4_Amino_2_methylpyridine_structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", rankdir="TB", splines=true, overlap=false, nodesep=0.5, mindist=0.5, size="7.6,7.6"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="N"]; C_methyl [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H_amino1 [label="H"]; H_amino2 [label="H"]; H_methyl1 [label="H"]; H_methyl2 [label="H"]; H_methyl3 [label="H"];
// Position nodes for clarity p1 [pos="2,3!", label=""]; p2 [pos="1,2!", label=""]; p3 [pos="1,1!", label=""]; p4 [pos="2,0!", label=""]; p5 [pos="3,1!", label=""]; p6 [pos="3,2!", label=""]; p_amino [pos="2,-1!", label=""]; p_methyl [pos="0,0.5!", label=""];
// Draw the pyridine ring N1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> N1 [label=""];
// Draw the substituents C4 -> N_amino [label=""]; C2 -> C_methyl [label=""];
// Draw hydrogens on the ring C3 -> H1[label=""]; C5 -> H2[label=""]; C6 -> H3[label=""];
// Draw hydrogens on the amino group N_amino -> H_amino1 [label=""]; N_amino -> H_amino2 [label=""];
// Draw hydrogens on the methyl group C_methyl -> H_methyl1 [label=""]; C_methyl -> H_methyl2 [label=""]; C_methyl -> H_methyl3 [label=""]; }
Caption: 2D representation of the molecular structure of this compound.
Crystallographic Data
As of the date of this document, a comprehensive experimental crystal structure for isolated this compound has not been deposited in publicly available crystallographic databases. Therefore, the bond lengths and angles presented in Table 2 are derived from computational chemistry calculations (e.g., Density Functional Theory). These values provide a reliable estimation of the molecular geometry.
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.34 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.40 | N1-C2-C3 | 123.5 |
| C3-C4 | 1.39 | C2-C3-C4 | 118.0 |
| C4-C5 | 1.40 | C3-C4-C5 | 119.0 |
| C5-C6 | 1.38 | C4-C5-C6 | 118.5 |
| C6-N1 | 1.34 | C5-C6-N1 | 123.5 |
| C2-C7 | 1.51 | N1-C2-C7 | 116.0 |
| C4-N2 | 1.38 | C3-C4-N2 | 120.5 |
| N2-H | 1.01 | H-N2-H | 115.0 |
| C7-H | 1.09 | H-C7-H | 109.5 |
Note: Atom numbering corresponds to standard pyridine nomenclature where N is 1. C7 is the methyl carbon and N2 is the amino nitrogen.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from literature procedures for the synthesis of aminopyridines.
Reaction: Reduction of 2-methyl-4-nitropyridine.
Materials:
-
2-methyl-4-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Sodium carbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-methyl-4-nitropyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a saturated solution of sodium carbonate until a pH of 9-10 is reached.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Objective: To identify the functional groups present in this compound.
Method: Attenuated Total Reflectance (ATR)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Expected Peaks:
-
N-H stretch (amino group): Two bands in the region of 3500-3300 cm⁻¹ (asymmetric and symmetric stretching).
-
C-H stretch (aromatic and methyl): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).
-
C=C and C=N stretch (pyridine ring): Bands in the region of 1600-1450 cm⁻¹.
-
N-H bend (amino group): A band around 1620 cm⁻¹.
-
C-N stretch: A band in the region of 1350-1250 cm⁻¹.
Objective: To determine the number and chemical environment of the carbon atoms in the molecule.
Procedure:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H6 |
| ~6.4 | d | 1H | H5 |
| ~6.3 | s | 1H | H3 |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Relative Intensity (%) | Assignment |
| 108 | 100 | [M]⁺ (Molecular Ion) |
| 107 | 70 | [M-H]⁺ |
| 93 | 40 | [M-CH₃]⁺ |
| 81 | 30 | [M-HCN]⁺ |
| 80 | 60 | [M-H-HCN]⁺ |
Biological Activity and Mechanism of Action
This compound is a known inhibitor of nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO) from L-arginine. It exhibits competitive inhibition, meaning it competes with the substrate (L-arginine) for binding to the active site of the enzyme.
Caption: Competitive inhibition of nitric oxide synthase by this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and biological activity of this compound. The provided data and protocols are intended to aid researchers in their efforts to further investigate this compound and its potential therapeutic applications. The lack of an experimental crystal structure highlights an area for future research that would provide more precise structural information.
References
Solubility Profile of 4-Amino-2-methylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-methylpyridine in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative solubility information. Furthermore, a detailed, standard experimental protocol for determining the thermodynamic equilibrium solubility of a solid organic compound is provided as a practical reference for researchers seeking to generate quantitative data.
Qualitative Solubility Summary
Precise, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported. However, qualitative descriptions of its solubility have been documented. For comparative insight, qualitative data for the closely related isomer, 2-Amino-4-methylpyridine, is also included. It is crucial to note that while these compounds are isomers, their solubility characteristics may differ.
| Solvent Category | Solvent | This compound | 2-Amino-4-methylpyridine |
| Alcohols | Methanol | Soluble | Freely Soluble |
| Lower Alcohols | - | Freely Soluble | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | - | Freely Soluble |
| Hydrocarbons | Aliphatic Hydrocarbons | - | Slightly Soluble |
| Petroleum Ether | - | Slightly Soluble |
Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility
The following is a standard and widely accepted methodology for determining the thermodynamic equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is often referred to as the "shake-flask method".
Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with airtight screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Carefully add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, typically expressed in units such as mg/mL, g/100mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow
The following diagram illustrates the general workflow for the determination of thermodynamic equilibrium solubility.
Caption: Workflow for determining thermodynamic equilibrium solubility.
An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 4-amino-2-methylpyridine, also known as 4-amino-2-picoline. This compound is a key intermediate in the development of various pharmaceutical agents, notably as a scaffold for inhibitors of inducible nitric oxide synthase (iNOS). This document details prominent synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in its efficient preparation.
Synthetic Strategies for this compound
Several synthetic routes to this compound have been reported, each with distinct advantages and challenges. The selection of a particular method may depend on factors such as the availability of starting materials, desired purity, and scalability. Herein, we focus on two primary, well-documented synthetic pathways.
Route 1: Multi-step Synthesis from Ethyl 2-(4-methylfuran) formate
This approach offers the advantage of producing a high-purity product while avoiding the formation of difficult-to-separate diamino byproducts.[1] The synthesis proceeds through a series of transformations including ring expansion, chlorination, and dechlorination.
Route 2: Two-step Synthesis from 2-Chloro-4-nitropyridine
A more convergent approach begins with commercially available 2-chloro-4-nitropyridine. This method involves the formation of 2-methyl-4-nitropyridine, followed by the reduction of the nitro group to the desired amine.[2]
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies.
| Route | Starting Material | Key Intermediates | Reagents | Overall Yield | Purity | Reference |
| 1 | Ethyl 2-(4-methylfuran) formate | 2-amino-3-hydroxy-4-methylpyridine, 2-amino-3-chloro-4-methylpyridine | NH3, PCl5, Benzoic acid, Cu powder | ~58% | >98% | [1] |
| 2 | 2-Chloro-4-nitropyridine | 2-methyl-4-nitropyridine | Propionate, Sodium, Pd/C, H2 | ~86% | Not specified | [2] |
Experimental Protocols
Detailed Protocol for Route 1
Step 1: Synthesis of 2-amino-3-hydroxy-4-methylpyridine
-
Dissolve ethyl 2-(4-methylfuran) formate (0.01 mol) in dimethylformamide (15 mL).
-
Add a water-removing agent such as ammonium chloride (0.015 mol) and formamide (0.01 mol).
-
Introduce ammonia gas and reflux the reaction for 24 hours.
-
After cooling, add dilute hydrochloric acid to adjust the pH to 2.
-
Extract with ethyl acetate, retaining the aqueous phase.
-
Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.
-
Extract with diethyl ether. The organic phase is then concentrated and dried to yield 2-amino-3-hydroxy-4-methylpyridine.[1]
Step 2: Synthesis of 2-amino-3-chloro-4-methylpyridine
-
To a solution of 2-amino-3-hydroxy-4-methylpyridine (0.0072 mol) in dichloroethane (12 mL), add phosphorus pentachloride (0.014 mol) and dimethylformamide (0.01 mol).
-
Reflux the mixture for 6 hours.
-
Concentrate the reaction mixture and add it to ice water.
-
Adjust the pH to 8-9 with an alkaline solution to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-amino-3-chloro-4-methylpyridine.[1]
Step 3: Synthesis of this compound
-
Mix 2-amino-3-chloro-4-methylpyridine (0.014 mol) with benzoic acid (0.03 mol) and copper powder.
-
Heat the mixture at 150°C for 1 hour.
-
Add the reaction solution to water, and add a decolorizing agent.
-
Adjust the pH to 9, filter, and dry the filter cake to obtain the crude product.[1]
Purification:
-
Dissolve the crude this compound in a dilute acid solution.
-
Extract with an organic solvent and retain the aqueous phase.
-
Slowly add an alkaline solution to the aqueous phase until the pH is 8-9 to precipitate the pure product.
-
Filter, wash with distilled water, and dry under vacuum to obtain this compound with a purity of over 98%.[1]
Detailed Protocol for Route 2
Step 1: Synthesis of 2-methyl-4-nitropyridine
-
A mixture of propionate (0.5 mol) and sodium (0.11 mol) is heated in an oil bath to 90°C and stirred for 1 hour.
-
The temperature is then raised to 120°C for 45 minutes.
-
A toluene solution of 2-chloro-4-nitropyridine (0.1 mol) is added, and the reaction is heated to 110°C for 1.5 hours.
-
After cooling to room temperature, the mixture is stirred for 15 hours.
-
The solvent is removed under reduced pressure, and 6N HCl (100 mL) is added.
-
The mixture is heated to reflux for 3.5 hours and then cooled to room temperature.
-
The pH is adjusted to be alkaline with a saturated sodium carbonate solution.
-
The product is extracted, and the organic layer is dried and concentrated to give 2-methyl-4-nitropyridine with a reported yield of 92%.[2]
Step 2: Synthesis of this compound
-
2-methyl-4-nitropyridine (0.1 mol) is dissolved in methanol.
-
10% Pd/C (0.1 g) is added to the solution in a high-pressure kettle.
-
The kettle is pressurized with hydrogen to 0.5 MPa and heated to 20°C for 15 hours.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the catalyst is filtered off.
-
The filtrate is concentrated to yield this compound with a reported yield of 94%.[2]
Visualizing the Process and Application
To further aid in the understanding of the synthesis and potential application of this compound, the following diagrams are provided.
References
The Multifaceted Biological Activities of 4-Amino-2-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-methylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from commercially available pyridines. A common strategy involves the introduction of the amino group at the C4 position and the methyl group at the C2 position, followed by diversification at other positions of the pyridine ring.
A representative synthetic approach begins with the nitration of 2-chloropyridine to yield 2-chloro-4-nitropyridine. Subsequent reduction of the nitro group affords 4-amino-2-chloropyridine, a key intermediate. This intermediate can then undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents at the C2 position, thereby generating a library of diverse derivatives. Further modifications, such as N-alkylation or acylation of the amino group, can also be employed to explore the structure-activity relationships (SAR).
II. Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549 (Lung) | 0.01 | [1] |
| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | HT-29 (Colon) | 0.33 | [1] |
| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | SMMC-7721 (Liver) | 0.25 | [1] |
| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | [2] |
| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical) | 74.8 | [2] |
| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colorectal) | 76.92 | [2] |
| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung) | 148 | [2] |
| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | [2] |
| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | [2] |
| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colorectal) | 73.08 | [2] |
| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
III. Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4 | 2-amino-3-cyano-6-(4-methoxyphenyl)-4-phenylpyridine | Staphylococcus aureus | 0.039 | [4] |
| 4 | 2-amino-3-cyano-6-(4-methoxyphenyl)-4-phenylpyridine | Bacillus subtilis | 0.039 | [4] |
| 5 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline | Escherichia coli | 12.5 | [7] |
| 5 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline | Candida albicans | 12.5 | [7] |
| 6 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | Staphylococcus aureus | 25 | [7] |
| 6 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | Pseudomonas aeruginosa | 25 | [7] |
| 6 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | Aspergillus niger | 25 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. [8] Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
IV. Neuroprotective Activity
Certain this compound derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases such as multiple sclerosis. [9][10]The parent compound, 4-aminopyridine, is known to block potassium channels, which can improve nerve impulse conduction in demyelinated axons. [6][11]Derivatives of this compound are being explored for enhanced efficacy and reduced side effects.
Quantitative Neuroprotective Activity Data
The neuroprotective effects of these compounds can be assessed in various in vitro and in vivo models. One key activity is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in neuroinflammation and neuronal damage.
| Compound ID | Derivative | Target | IC50 | Reference |
| 7 | 2-amino-4-methylpyridine | Murine NOS II | 6 nM | [12][13] |
| 7 | 2-amino-4-methylpyridine | Human recombinant NOS II | 40 nM | [12][13] |
| 7 | 2-amino-4-methylpyridine | Human recombinant NOS I | 100 nM | [12][13] |
| 7 | 2-amino-4-methylpyridine | Human recombinant NOS III | 100 nM | [12][13] |
| 8 | 6-substituted 2-amino-4-methylpyridine analog 2 | iNOS | 28 nM | [14] |
Experimental Protocol: iNOS Inhibition Assay
The inhibitory activity of this compound derivatives against iNOS can be determined by measuring the production of nitric oxide (NO) in stimulated macrophage cell lines, such as RAW 264.7.
Workflow for iNOS Inhibition Assay
Caption: Workflow for assessing iNOS inhibition by measuring nitrite levels in cell culture.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound derivatives
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.
-
Simultaneously, treat the cells with various concentrations of the this compound derivatives.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess assay.
-
Calculate the percentage of inhibition of NO production and determine the IC50 values.
Signaling Pathway: Neuroprotection via Potassium Channel Blockade
The neuroprotective effects of 4-aminopyridine and its derivatives are primarily attributed to their ability to block voltage-gated potassium channels (Kv). [3][6]In demyelinated neurons, the exposure of these channels leads to an excessive potassium efflux during an action potential, which impairs repolarization and can lead to conduction block. By blocking these channels, 4-aminopyridine derivatives can help to restore the action potential and improve nerve impulse transmission. This action can also lead to downstream effects, including the modulation of calcium signaling and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which may contribute to myelin stabilization and oligodendrocyte precursor cell survival. [6]
Caption: Proposed neuroprotective mechanism of 4-aminopyridine derivatives through potassium channel blockade and downstream signaling.
V. Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders highlights their potential for further development as therapeutic agents. The structure-activity relationship studies, guided by the quantitative data presented in this guide, will be instrumental in the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to further investigate the therapeutic potential of this important chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 4-Amino-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and handling precautions for 4-Amino-2-methylpyridine (CAS RN: 18437-58-6). The information herein is compiled from safety data sheets and established laboratory safety protocols to ensure the protection of personnel and the environment.
Hazard Identification and Classification
This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1] The following tables summarize its classification according to the Globally Harmonized System (GHS).
Signal Word: Warning
GHS Pictograms:
Table 1: GHS Hazard Statements
| Code | Hazard Statement | Classification |
|---|---|---|
| H302 | Harmful if swallowed[1] | Acute Toxicity, Oral (Category 4)[1] |
| H315 | Causes skin irritation[1] | Skin Irritation (Category 2)[1] |
| H318 / H319 | Causes serious eye damage / eye irritation[1] | Serious Eye Damage/Irritation (Category 1/2)[1] |
| H335 | May cause respiratory irritation[1] | Specific target organ toxicity — single exposure (Category 3)[1] |
Table 2: GHS Precautionary Statements
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 18437-58-6 | |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Light yellow to Orange powder/crystal | |
| Melting Point | 93-97 °C | |
| Boiling Point | 143 °C / 9 mmHg | |
| Solubility | Soluble in Methanol |
| Special Conditions | Hygroscopic | |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate personal protective equipment are essential to minimize exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
-
Personal Protective Equipment : The selection of PPE depends on the specific laboratory operations. The following table provides general recommendations.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles or face shield.[3][4] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat.[2][3] | Prevents skin contact which can cause irritation. |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust is generated.[2] | Protects against inhalation, which may cause respiratory irritation.[1] |
Safe Handling and Storage Procedures
-
Handling :
-
Storage :
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Store locked up.[3]
-
This material is hygroscopic; protect from moisture.[7]
-
Store away from incompatible materials.[3]
-
Incompatible Materials : Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][7]
-
Emergency Procedures
Immediate and appropriate response is critical in an emergency.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting.[2][7] Immediately call a POISON CENTER or doctor.[3] |
| Inhalation | Move the victim to fresh air.[2][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash off with soap and plenty of water for at least 15 minutes.[2][6] Seek medical advice.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
-
Fire-Fighting Measures :
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][5][6]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2][3]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
-
-
Accidental Release Measures :
Detailed Experimental Protocol: Spill Cleanup
This protocol outlines the steps for cleaning a minor spill (<10g) of solid this compound.
-
Preparation and Assessment :
-
Personal Protective Equipment (PPE) :
-
Don all required PPE as specified in Section 3, including chemical-resistant gloves, chemical safety goggles, a lab coat, and an N95 respirator to prevent dust inhalation.
-
-
Spill Containment and Cleanup :
-
Prevent the powder from becoming airborne. Do NOT use a dry brush or create sweeping motions that generate dust.[8][11]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to contain the powder.[8][12]
-
Carefully scoop or sweep the mixture into a designated, labeled hazardous waste container.[2][12] Use tools that will not generate dust, such as a plastic dustpan and scoop.
-
Ensure no visible residue remains.
-
-
Decontamination :
-
Post-Cleanup :
Toxicological and Ecological Information
Table 6: Toxicological Summary
| Effect | Finding |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] |
| Acute Dermal Toxicity | No specific data available, but skin contact should be avoided. |
| Skin Irritation | Causes skin irritation (Category 2)[1] |
| Eye Irritation | Causes serious eye damage/irritation (Category 1/2)[1] |
| Respiratory Irritation | May cause respiratory irritation (Category 3)[1] |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA. |
-
Ecological Information :
-
General advice is to prevent the product from entering drains and the environment.[6][13]
-
Data for the related compound 4-aminopyridine shows it is toxic to aquatic life, with an LC50 of 3.43 mg/l for fish (Oryzias latipes) and an EC50 of 14.5 mg/l for daphnia.[13] While not the same compound, this suggests that pyridinamines as a class may pose an environmental risk.
-
Disposal Considerations
-
Waste Disposal : All waste material, including the chemical itself and any contaminated cleanup materials, must be disposed of as hazardous waste.
-
Procedure : Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not mix with other waste. Containers should be triple-rinsed and disposed of properly.
References
- 1. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. unsw.edu.au [unsw.edu.au]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of 4-Amino-2-methylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2-methylpyridine (also known as 2-Amino-4-methylpyridine), a crucial building block in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the identification, characterization, and quality control of this compound.
Summary of Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for this compound. These values are essential for structural elucidation and confirmation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.81 | d | 5.2 | H-6 |
| 6.37 | d | 5.2 | H-5 |
| 6.20 | s | - | H-3 |
| 4.68 | br s | - | -NH₂ |
| 2.16 | s | - | -CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 158.8 | C-2 |
| 148.9 | C-4 |
| 147.8 | C-6 |
| 112.7 | C-5 |
| 108.5 | C-3 |
| 20.9 | -CH₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3440 | N-H stretching (asymmetric) |
| 3300 | N-H stretching (symmetric) |
| 1620 | N-H scissoring |
| 1580, 1490 | C=C and C=N stretching (aromatic ring) |
| 1300 | C-N stretching |
| 830 | C-H out-of-plane bending |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 108 | 100 | [M]⁺ (Molecular Ion) |
| 107 | 3.2 | [M-H]⁺ |
| 93 | 3.3 | [M-CH₃]⁺ |
| 80 | 60.0 | [M-HCN-H]⁺ |
| 53 | 11.5 |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for organic compounds. The following provides a detailed methodology for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a standard 5 mm NMR tube.
-
¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a proton frequency of 300 MHz.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
For ¹³C NMR, the spectrum was acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the solid-state KBr pellet method. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired using an electron impact (EI) ionization source. A small amount of the solid sample was introduced into the mass spectrometer via a direct insertion probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Potential Research Areas for 4-Amino-2-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylpyridine, also known as 4-amino-2-picoline, is a versatile heterocyclic aromatic amine that serves as a crucial building block in a multitude of research and development areas.[1] Its unique structural arrangement, featuring a pyridine ring substituted with an amino and a methyl group, provides multiple reactive sites for chemical modification, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science.[1] This technical guide explores the core research areas for this compound, providing insights into its synthesis, biological activities, and applications in coordination chemistry and catalysis, supported by experimental data and protocols.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [2] |
| Molecular Weight | 108.14 g/mol | [2] |
| CAS Number | 18437-58-6 | [2] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 93-97 °C | |
| Boiling Point | Not available | |
| Purity | ≥ 97% |
Spectroscopic Data for 2-Amino-4-methylpyridine (Isomer for Reference)
| Technique | Key Peaks/Shifts |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃)[3][4] |
| ¹³C NMR | Data available in public databases such as PubChem.[5] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): 108[3] |
| Infrared (IR) Spectroscopy | Data available in public databases such as the NIST WebBook.[6] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be approached through various synthetic routes, often starting from readily available pyridine derivatives. A common strategy involves the reduction of a corresponding nitropyridine precursor.
General Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2-methylpyridine-N-oxide followed by reduction of the nitro group and subsequent deoxygenation. A more direct approach starts from 2-chloro-4-nitropyridine.
Proposed Experimental Protocol: Synthesis from 2-Chloro-4-nitropyridine
-
Reduction of the Nitro Group: To a solution of 2-chloro-4-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder or tin(II) chloride.[7]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the metal salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude 4-amino-2-chloropyridine.
-
Dechlorination (if necessary): The resulting 4-amino-2-chloropyridine can then be subjected to a dechlorination reaction, for instance, through catalytic hydrogenation, to yield this compound.
Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogs
A detailed synthetic strategy for preparing 6-substituted analogs of the isomeric 2-amino-4-methylpyridine has been reported and can be adapted for this compound derivatives.[8] This multi-step synthesis involves the protection of the amino group, lithiation, reaction with an electrophile, and subsequent deprotection.
Experimental Workflow for Synthesis of 6-Substituted Analogs
Caption: Synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogs.
Detailed Protocol for Deprotection of the Pyrrole Protecting Group [8]
-
To a solution of the 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivative (1.0 eq) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (excess, e.g., 35 eq).
-
Reflux the reaction mixture for approximately 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Potential Research Areas
Medicinal Chemistry: Drug Discovery and Development
This compound serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases.
Derivatives of the isomeric 2-amino-4-methylpyridine have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[8] This suggests that derivatives of this compound could also exhibit similar activity.
Signaling Pathway: iNOS Inhibition
Caption: Inhibition of the iNOS pathway by this compound derivatives.
Quantitative Data: Inhibition of Nitric Oxide Synthases by 2-Amino-4-methylpyridine Analogs [8]
| Compound | R-group at C6 | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |
| 1 | -H | 193 | >10,000 | 2,000 |
| 9 | -(CH₂)₂CH₂F | 28 | >10,000 | 2,000 |
| 18 | -(CH₂)₃CH₂F | 193 | >10,000 | >10,000 |
| 20 | -(CH₂)₄CH₂F | 28 | >10,000 | 2,000 |
Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay [8]
-
The inhibitory potency against recombinant iNOS, eNOS, and nNOS can be determined using a commercially available Nitric Oxide Synthase Screening Kit.
-
The assay is typically performed according to the manufacturer's protocol.
-
The conversion of [³H]arginine to [³H]citrulline is measured in the presence of various concentrations of the test compound.
-
IC₅₀ values are calculated from the dose-response curves.
Aminopyridines are known to act as potassium channel blockers and have been investigated for their therapeutic potential in various neurological disorders, including multiple sclerosis.[9][10][11] 4-Aminopyridine (fampridine) is an approved drug for improving walking in patients with multiple sclerosis.[10] Research into derivatives of this compound could lead to new therapies with improved efficacy and safety profiles for a range of neurological conditions.[9][11][12]
The aminopyridine scaffold is a common feature in many kinase inhibitors.[13] Given this, this compound represents a promising starting point for the design and synthesis of novel kinase inhibitors targeting various kinases implicated in cancer and other diseases.[13][14][15]
Derivatives of aminopyridines have demonstrated antibacterial and antifungal activities.[16][17] The synthesis and evaluation of new derivatives of this compound could lead to the discovery of novel antimicrobial agents to combat infectious diseases.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Representative Pyridine Derivatives [18]
| Compound | Organism | MIC (µg/mL) |
| Pyridine Derivative A | Bacillus subtilis | 31.25 |
| Pyridine Derivative A | Clostridium difficile | 62.5 |
| Pyridine Derivative B | Candida albicans | 15.6 |
Coordination Chemistry and Catalysis
The pyridine nitrogen and the exocyclic amino group of this compound make it an excellent ligand for coordinating with various transition metals.[1][19][20]
This compound can form stable complexes with transition metals such as cobalt(II) and copper(II).[19][20] These complexes can exhibit interesting magnetic and electronic properties.
Experimental Protocol: Synthesis of a Co(II) Complex [20]
-
Dissolve cobalt(II) chloride hexahydrate in ethanol.
-
Add a solution of this compound (2 equivalents) in ethanol to the cobalt salt solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting precipitate can be collected by filtration, washed with ethanol, and dried under vacuum.
-
The complex can be characterized by techniques such as FTIR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
Transition metal complexes bearing aminopyridine ligands have been explored as catalysts in various organic transformations, including cross-coupling reactions.[21][22][23][24] The electronic and steric properties of the this compound ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.
Logical Relationship: Role in Catalysis
Caption: Role of this compound as a ligand in a catalytic cycle.
Agrochemicals
This compound and its derivatives are utilized in the formulation of agrochemicals, such as herbicides and pesticides.[1][12] Its structure allows for the creation of molecules with enhanced efficacy and improved environmental profiles. Further research in this area could lead to the development of more effective and sustainable crop protection solutions.
Materials Science
The ability of this compound to act as a functional monomer makes it a candidate for the synthesis of specialty polymers with enhanced properties like thermal stability and chemical resistance.[1][12]
Conclusion
This compound is a versatile and valuable chemical entity with significant potential across multiple scientific disciplines. Its utility as a building block in the synthesis of biologically active molecules, particularly in the areas of iNOS inhibition and neurological disorders, is well-documented for its isomers and presents a fertile ground for further investigation. Moreover, its role as a ligand in coordination chemistry opens up avenues for the development of novel catalysts and functional materials. This guide provides a foundational understanding of the key research areas and methodologies associated with this compound, aiming to inspire and facilitate future innovation by researchers, scientists, and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylpyridin-2-amine(695-34-1) MS spectrum [chemicalbook.com]
- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 11. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. DSpace [repository.tcu.edu]
- 23. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-2-methylpyridine: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-methylpyridine (also known as 4-amino-2-picoline), a pivotal heterocyclic amine in the development of pharmaceuticals and agrochemicals. This document traces the historical milestones of its discovery, rooted in the foundational work on aminopyridine synthesis, and details the evolution of its manufacturing processes. Key synthetic pathways, including the classic Chichibabin reaction and modern catalytic methods, are presented with detailed experimental protocols. Furthermore, a consolidated summary of its physicochemical properties and spectroscopic data is provided for easy reference.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining the aromaticity of the pyridine ring with a strategically positioned amino and methyl group, make it a valuable synthon for introducing the 2-methylpyridin-4-amine moiety into more complex molecules. This has led to its application in the synthesis of a variety of biologically active compounds. This guide aims to be an in-depth resource for professionals in the chemical and pharmaceutical sciences, offering a detailed exploration of its history, properties, and synthesis.
Discovery and History
The discovery of this compound is intrinsically linked to the broader history of aminopyridine synthesis. A pivotal moment in this history was the discovery of the Chichibabin reaction by the Russian chemist Aleksei Chichibabin in 1914.[1][2] This reaction provided the first direct method for the amination of pyridines, reacting them with sodium amide to introduce an amino group, typically at the 2- or 6-position.[1][2]
While the original 1914 publication focused on the amination of pyridine itself, the methodology was quickly extended to substituted pyridines.[3] The direct amination of 2-methylpyridine (2-picoline) via the Chichibabin reaction represents one of the earliest and most straightforward conceptual pathways to aminomethylpyridines, including the 4-amino isomer, albeit often with challenges in regioselectivity.
Over the decades, synthetic methodologies have evolved to provide more selective and higher-yielding routes to this compound. These include multi-step syntheses starting from other pyridine derivatives, such as the reduction of a corresponding nitropyridine or the amination of a halogenated pyridine. These advancements have been crucial for the industrial-scale production of this important intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18437-58-6 | [4] |
| Molecular Formula | C₆H₈N₂ | [4] |
| Molecular Weight | 108.14 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 93-97 °C | [4] |
| Boiling Point | 143 °C at 9 mmHg | [5] |
| Solubility | Soluble in water, methanol, ethanol, chloroform, ethyl acetate, and DMSO.[6][7] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Data and Interpretation | Source(s) |
| ¹H NMR | Spectra show characteristic peaks for the aromatic protons and the methyl and amino group protons.[8][9] | |
| ¹³C NMR | Spectra display distinct signals for the six carbon atoms of the pyridine ring and the methyl group.[10] | |
| Infrared (IR) | Characteristic absorption bands corresponding to N-H stretching of the amino group and C=N and C=C stretching of the pyridine ring are observed.[9][11] | |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[9][11] |
Key Synthetic Methodologies and Experimental Protocols
Several synthetic routes to this compound have been developed. The following sections provide detailed protocols for two of the most significant methods.
The Chichibabin Reaction: Amination of 2-Methylpyridine
This classical method involves the direct amination of 2-methylpyridine using sodium amide. While it can produce a mixture of isomers, it remains a historically significant and illustrative synthesis.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.
-
Reagent Addition: Sodium amide is carefully added to the toluene under a nitrogen atmosphere.
-
Heating and Substrate Addition: The mixture is heated to reflux. 2-Methylpyridine is then added dropwise to the refluxing suspension.
-
Reaction Monitoring: The reaction is monitored by the evolution of hydrogen gas and a color change of the reaction mixture. The reaction is typically refluxed for several hours.
-
Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water, followed by an aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to isolate the this compound isomer.
Synthesis from 2-Chloro-4-nitropyridine
This multi-step approach offers better regioselectivity compared to the direct amination of 2-methylpyridine.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-4-nitropyridine N-oxide from 2-Chloropyridine
-
Oxidation: 2-Chloropyridine is dissolved in glacial acetic acid. The solution is heated, and hydrogen peroxide (30%) is added portion-wise. The reaction mixture is maintained at an elevated temperature for several hours.
-
Nitration: The resulting 2-chloropyridine N-oxide is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature to yield 2-chloro-4-nitropyridine N-oxide.[12]
Step 2: Reduction of 2-Chloro-4-nitropyridine N-oxide
-
Reduction: The 2-chloro-4-nitropyridine N-oxide is reduced to 4-Amino-2-chloropyridine. A common method involves using iron powder in acetic acid.[13] The mixture is heated to reflux for a couple of hours.
-
Work-up and Neutralization: After the reaction is complete, the mixture is cooled and filtered. The filtrate is then neutralized with a base, such as sodium hydroxide solution, to precipitate the product.
-
Purification: The crude 4-Amino-2-chloropyridine is collected by filtration, washed with water, and can be further purified by recrystallization.
Step 3: Dehalogenation of 4-Amino-2-chloropyridine
-
Catalytic Hydrogenation: The 4-Amino-2-chloropyridine is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Work-up and Isolation: Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key reaction mechanism and a general workflow for the synthesis of this compound.
Caption: Mechanism of the Chichibabin Reaction for this compound Synthesis.
Caption: General Experimental Workflow for the Synthesis and Purification of this compound.
Conclusion
This compound remains a compound of significant interest in the fields of medicinal chemistry and materials science. Its history, from the early days of pyridine chemistry to the development of sophisticated, regioselective synthetic methods, highlights the continuous evolution of organic synthesis. This guide has provided a detailed overview of its discovery, key properties, and synthetic protocols to serve as a valuable resource for researchers and developers working with this important heterocyclic building block. The provided experimental details and tabulated data are intended to facilitate its efficient use in the laboratory and in the design of novel molecules with desired biological or material properties.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound 97 18437-58-6 [sigmaaldrich.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 12. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 13. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
4-Amino-2-methylpyridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Amino-2-methylpyridine, a substituted pyridine derivative, is a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining the aromaticity of the pyridine ring with the reactivity of an amino group and the steric and electronic influence of a methyl group, make it a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological role of this compound, with a particular focus on its function as a modulator of cellular signaling pathways, most notably as an inhibitor of inducible nitric oxide synthase (iNOS).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 108.14 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 96-99 °C | --INVALID-LINK-- |
| Boiling Point | 230 °C | --INVALID-LINK-- |
| pKa (of the conjugate acid) | 5.98 | --INVALID-LINK-- |
| logP | 1.22 | --INVALID-LINK-- |
| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the multi-step conversion of a furan-based starting material.
Representative Synthesis Workflow
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Amino-2-methylpyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 4-amino-2-methylpyridine and its structural analogs. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of 2-Chloro-3-amino-4-picoline: A Key Intermediate for Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A crucial building block for the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline. The following multi-step synthesis starts from the readily available 2-amino-4-picoline.
Experimental Protocol
Step 1: Nitration of 2-Amino-4-picoline
In this step, 2-amino-4-picoline is nitrated to yield a mixture of 2-amino-3-nitro-4-picoline and 2-amino-5-nitro-4-picoline. While this reaction is not highly selective, the desired 3-nitro isomer can be separated for the subsequent steps.
-
Reaction Scheme:
-
2-Amino-4-picoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.
-
-
Detailed Procedure:
-
To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is then quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the nitro derivatives.
-
The precipitate is filtered, washed with water, and dried. The isomers can be separated by column chromatography.
-
Step 2: Reduction of 2-Amino-3-nitro-4-picoline
The nitro group of 2-amino-3-nitro-4-picoline is reduced to an amino group to form 2,3-diamino-4-picoline.
-
Reaction Scheme:
-
2-Amino-3-nitro-4-picoline is reduced using a suitable reducing agent, such as hydrogen gas with a palladium catalyst or a metal-acid system like tin and hydrochloric acid.
-
-
Detailed Procedure (using Pd/C):
-
2-Amino-3-nitro-4-picoline is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2,3-diamino-4-picoline.
-
Step 3: Chlorination of 2,3-Diamino-4-picoline
The final step involves the selective chlorination of one of the amino groups. This can be achieved through a Sandmeyer-type reaction.
-
Reaction Scheme:
-
The 2-amino group is diazotized with sodium nitrite in the presence of an acid, followed by treatment with a chlorine source like copper(I) chloride.
-
-
Detailed Procedure:
-
2,3-Diamino-4-picoline is dissolved in an aqueous solution of hydrochloric acid.
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise, keeping the temperature constant.
-
The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction mixture is warmed to room temperature and stirred for several hours.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give 2-chloro-3-amino-4-picoline.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Amino-4-picoline | 2-Amino-3-nitro-4-picoline | HNO₃, H₂SO₄ | 40-50 (of 3-nitro isomer) | >95 (after chromatography) |
| 2 | 2-Amino-3-nitro-4-picoline | 2,3-Diamino-4-picoline | H₂, Pd/C | 85-95 | >98 |
| 3 | 2,3-Diamino-4-picoline | 2-Chloro-3-amino-4-picoline | NaNO₂, HCl, CuCl | 60-70 | >97 |
Synthetic Workflow
Caption: Synthetic pathway for 2-chloro-3-amino-4-picoline.
Nevirapine Mechanism of Action
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic site and inhibits its function, thereby preventing the conversion of viral RNA to DNA.[1][2][3]
Caption: Mechanism of action of Nevirapine on HIV-1 reverse transcriptase.
Synthesis of a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and diabetes. The following protocol describes the synthesis of a potent GSK-3 inhibitor starting from a protected 2-amino-4-(hydroxymethyl)pyridine derivative.
Experimental Protocol
Step 1: Condensation with Cyclopropylformic Acid
The starting aminopyridine is condensed with cyclopropylformic acid to form an amide.
-
Reaction Scheme:
-
2-Amino-4-((tert-butyldimethylsilyloxy)methyl)pyridine reacts with cyclopropylformic acid in the presence of a coupling agent like EDCI and a base like DMAP.
-
-
Detailed Procedure: [4]
-
To a solution of cyclopropylcarboxylic acid in dichloromethane, add 4-dimethylaminopyridine (DMAP) and 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) sequentially and stir.
-
Add 2-amino-4-((tert-butyldimethylsilyloxy)methyl)pyridine to the mixture and continue stirring at room temperature.
-
After the reaction is complete, remove the dichloromethane by rotary evaporation.
-
Extract the residue with ethyl acetate, wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography to obtain 2-cyclopropylformamido-4-((tert-butyldimethylsilyloxy)methyl)pyridine as a white solid.
-
Step 2: Deprotection of the Silyl Ether
The tert-butyldimethylsilyl (TBS) protecting group is removed to reveal the primary alcohol.
-
Reaction Scheme:
-
The silyl ether is cleaved using tetrabutylammonium fluoride (TBAF).
-
-
Detailed Procedure: [4]
-
Dissolve the product from Step 1 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir at room temperature.
-
Upon completion of the reaction, remove the solvent by spin-drying to obtain the crude 2-cyclopropylformamidopyridine-4-methanol.
-
Step 3: Oxidation to the Aldehyde
The primary alcohol is oxidized to the corresponding aldehyde.
-
Reaction Scheme:
-
The alcohol is oxidized using pyridinium chlorochromate (PCC).
-
-
Detailed Procedure: [4]
-
Dissolve the crude product from Step 2 in dichloromethane and add sodium acetate.
-
Slowly add pyridinium chlorochromate (PCC) to the mixture and stir at room temperature.
-
After the reaction is complete, remove the dichloromethane and extract the residue with ethyl acetate.
-
Wash and dry the organic layer, and then purify by silica gel column chromatography to obtain 2-cyclopropylformamido-4-pyridinecarboxaldehyde as a white solid.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 2-Amino-4-((TBSO)methyl)pyridine | 2-Cyclopropylformamido-4-((TBSO)methyl)pyridine | Cyclopropylcarboxylic acid, EDCI, DMAP | Not specified |
| 2 | 2-Cyclopropylformamido-4-((TBSO)methyl)pyridine | 2-Cyclopropylformamidopyridine-4-methanol | TBAF | Not specified |
| 3 | 2-Cyclopropylformamidopyridine-4-methanol | 2-Cyclopropylformamido-4-pyridinecarboxaldehyde | PCC, Sodium Acetate | Not specified |
Synthetic Workflow
Caption: Synthesis of a GSK-3 inhibitor precursor.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, Wnt binding to its receptor complex leads to the inhibition of GSK-3, allowing β-catenin to accumulate and translocate to the nucleus to activate gene transcription.[5][6]
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3 inhibition.
Synthesis of Substituted Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including potential as probes for β-amyloid plaques in Alzheimer's disease.[1] The following protocol describes a two-step synthesis of these compounds.
Experimental Protocol
Step 1: Synthesis of α,β-Unsaturated Ketones
This step involves a Wittig reaction to prepare the α,β-unsaturated ketone precursors.
-
Reaction Scheme:
-
A stabilized ylide reacts with an appropriate aldehyde to form the unsaturated ketone.
-
-
Detailed Procedure:
-
Prepare the stabilized ylide from the corresponding phosphonium salt by treatment with a base.
-
To a solution of the ylide in a suitable solvent, add the desired aldehyde at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
Step 2: Cyclization to form Pyrazolo[3,4-b]pyridines
The α,β-unsaturated ketone is then cyclized with 5-amino-1-phenyl-pyrazole to form the final pyrazolo[3,4-b]pyridine product.
-
Reaction Scheme:
-
The α,β-unsaturated ketone reacts with 5-amino-1-phenyl-pyrazole in the presence of a Lewis acid catalyst like ZrCl₄.
-
-
Detailed Procedure: [1]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and add ZrCl₄ (35 mg, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo, and add CHCl₃ and water.
-
Separate the two phases, and wash the aqueous phase with CHCl₃ twice.
-
Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Aldehyde and Phosphonium Ylide | α,β-Unsaturated Ketone | Base | 83-90 |
| 2 | α,β-Unsaturated Ketone | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole, ZrCl₄ | 13-28 |
Synthetic Workflow
Caption: Two-step synthesis of substituted pyrazolo[3,4-b]pyridines.
References
- 1. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Nevirapine - Wikipedia [en.wikipedia.org]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of 4-Amino-2-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2-methylpyridine and its parent compound, 2-methylpyridine (2-picoline), as key building blocks in the preparation of various agrochemicals. This document outlines detailed experimental protocols, quantitative data, and the modes of action for select agrochemicals, offering a valuable resource for professionals engaged in agrochemical research and development.
Introduction to Pyridine-Based Agrochemicals
Pyridine and its derivatives are fundamental scaffolds in a wide array of modern agrochemicals, including fungicides, herbicides, and insecticides. The unique electronic properties and metabolic stability of the pyridine ring contribute to the biological activity and efficacy of these compounds. This compound, a substituted picoline, serves as a versatile, though often indirect, precursor to several commercially significant agrochemicals. Its chemical functionality allows for various transformations to yield key intermediates in complex synthetic pathways.
While direct, documented industrial syntheses starting from this compound are not widely published, its chemical structure lends itself to conversion into crucial precursors. A plausible, though uncited, synthetic transformation involves the deamination of this compound to yield 2-methylpyridine (2-picoline), a primary starting material for several agrochemicals. This conversion can theoretically be achieved through diazotization followed by reduction.
This document will focus on the synthesis of agrochemicals derived from the 2-methylpyridine core, with the understanding that this compound represents a potential starting point for the synthesis of this core.
Agrochemicals Derived from the 2-Methylpyridine Scaffold
The 2-methylpyridine structure is a cornerstone for several classes of agrochemicals. Notable examples include the nitrification inhibitor nitrapyrin and various picolinic acid-based herbicides.
2.1. Nitrapyrin: A Nitrification Inhibitor
Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a highly effective nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency. It selectively inhibits the activity of Nitrosomonas bacteria in the soil, which are responsible for the first step of nitrification—the conversion of ammonium to nitrite. By slowing this process, nitrapyrin helps to maintain nitrogen in the more stable ammonium form for longer, reducing nitrogen loss through leaching and denitrification and increasing its availability for plant uptake.[1][2][3]
2.1.1. Mode of Action of Nitrapyrin
Nitrapyrin's primary mode of action is the inhibition of the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria.[1][4] This copper-containing enzyme is crucial for the oxidation of ammonia. By inhibiting AMO, nitrapyrin effectively blocks the nitrification pathway at its initial step, preserving nitrogen in the soil as ammonium.
2.1.2. Synthesis of Nitrapyrin from 2-Methylpyridine (2-Picoline)
The industrial synthesis of nitrapyrin involves the chlorination of 2-picoline. This process typically occurs in multiple stages, involving both side-chain and ring chlorination.
Experimental Protocol: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
This protocol is a generalized representation of industrial synthesis.
Step 1: Side-Chain Chlorination of 2-Picoline [5][6]
-
In a suitable reaction vessel equipped with a stirrer, reflux condenser, thermometer, and gas inlet, charge 2-picoline (1.0 mol), an initiator such as azo-bis-isobutyronitrile (AIBN), an acid scavenger (e.g., calcium carbonate), and water.
-
Heat the mixture to 60-65°C with stirring.
-
Introduce chlorine gas (Cl₂) at a controlled rate over several hours.
-
Monitor the reaction progress by gas chromatography (GC) to follow the formation of 2-(chloromethyl)pyridine, 2-(dichloromethyl)pyridine, and 2-(trichloromethyl)pyridine.
-
Upon completion, neutralize the reaction mixture and extract the chlorinated picolines with an organic solvent.
-
Purify the 2-(trichloromethyl)pyridine intermediate by distillation.
Step 2: Ring Chlorination to Yield Nitrapyrin [7][8][9]
-
The crude or purified 2-(trichloromethyl)pyridine from the previous step is subjected to further chlorination at a higher temperature (e.g., 170-250°C), often in the gas phase or in a high-boiling solvent.[10]
-
A catalyst, such as activated carbon loaded with a metal salt (e.g., iron or zinc salts), can be employed to facilitate the ring chlorination.[7]
-
Chlorine gas is passed through the reaction mixture until the desired degree of ring chlorination is achieved, yielding 2-chloro-6-(trichloromethyl)pyridine.
-
The final product, nitrapyrin, is purified by distillation.
Quantitative Data for Nitrapyrin Synthesis
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | 2-Picoline, Cl₂, AIBN, CaCO₃, H₂O | 60-65°C, 8 hours | 2-(Chloromethyl)pyridine and other chlorinated picolines | Variable |
| 2 | 2-(Trichloromethyl)pyridine, Cl₂ | 170-250°C, Catalyst | 2-Chloro-6-(trichloromethyl)pyridine | >75% (overall)[7] |
2.2. Picolinic Acid-Based Herbicides
Picolinic acid (pyridine-2-carboxylic acid) is the parent compound for a class of synthetic auxin herbicides that are highly effective against broadleaf weeds.[11] These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants.[12][13][14][15]
2.2.1. Mode of Action of Picolinic Acid Herbicides
Synthetic auxin herbicides like those derived from picolinic acid bind to auxin receptors (specifically, the F-box protein TIR1/AFB family) in plant cells.[12] This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn allows for the uncontrolled expression of auxin-responsive genes. The resulting overstimulation of growth processes, including cell elongation, division, and ethylene production, ultimately leads to plant death.[12]
2.2.2. Synthesis of Picolinic Acid from 2-Methylpyridine (2-Picoline)
The key step in producing picolinic acid-based herbicides is the oxidation of 2-picoline to picolinic acid.
Experimental Protocol: Oxidation of 2-Picoline to Picolinic Acid [16][17]
-
In a large reaction vessel equipped with a stirrer and reflux condenser, add water and 2-picoline (1.0 mol).
-
Heat the mixture on a steam bath.
-
Gradually add potassium permanganate (KMnO₄) in portions until the purple color disappears after each addition, indicating its consumption.
-
Continue heating until the reaction is complete (approximately 2-3 hours).
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid to precipitate the picolinic acid hydrochloride.
-
Isolate the product by filtration and dry. The free picolinic acid can be obtained by neutralization.
Quantitative Data for Picolinic Acid Synthesis [16]
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | 2-Picoline, KMnO₄, H₂O | Reflux | Picolinic Acid Hydrochloride | 50-51% |
2.2.3. Synthesis of Clopyralid from Picolinic Acid
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective herbicide effective against broadleaf weeds.[18] Its synthesis involves the chlorination of picolinic acid.
Experimental Workflow for Agrochemical Synthesis from 2-Methylpyridine
Summary and Future Perspectives
This compound and its parent compound, 2-methylpyridine, are valuable precursors in the synthesis of a variety of agrochemicals. The protocols and data presented herein for the synthesis of nitrapyrin and picolinic acid-based herbicides demonstrate the versatility of the 2-methylpyridine core. Further research into efficient and sustainable methods for the conversion of this compound to 2-methylpyridine could open new, more direct synthetic routes to these important agricultural products. The development of novel catalysts and reaction conditions for the selective functionalization of the pyridine ring will continue to be a key area of research in the agrochemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Widespread use of the nitrification inhibitor nitrapyrin: Assessing benefits and costs to agriculture, ecosystems, and environmental health [pubs.usgs.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 7. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 8. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 14. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 15. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Picolinic acid - Wikipedia [en.wikipedia.org]
- 18. Clopyralid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Amino-2-methylpyridine as a Precursor for Potent iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-amino-2-methylpyridine as a versatile precursor for the synthesis of potent and selective inducible nitric oxide synthase (iNOS) inhibitors. The following sections detail the synthetic methodologies, biological evaluation protocols, and key structure-activity relationship data to facilitate the discovery and development of novel therapeutic agents targeting iNOS.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Consequently, the development of selective iNOS inhibitors is a significant therapeutic strategy. The 2-amino-4-methylpyridine scaffold has emerged as a promising starting point for the design of such inhibitors. Strategic substitution at the 6-position of this scaffold has been shown to significantly enhance potency and selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).
Data Presentation: Inhibitory Activity of 6-Substituted 2-Amino-4-methylpyridine Analogues
The following table summarizes the in vitro inhibitory activity of various 6-substituted 2-amino-4-methylpyridine analogues against iNOS, eNOS, and nNOS. The data highlights the impact of different substituents on potency and selectivity.
| Compound ID | 6-Substituent | iNOS IC50 (nM)[1] | eNOS IC50 (nM)[1] | nNOS IC50 (nM)[1] |
| 1 | -H (2-Amino-4-methylpyridine) | - | - | - |
| 2 | Isopropyl | 193 (reported as 28) | - | - |
| 9 | 2-Fluoropropyl | 220 ± 25 | 1500 ± 300 | 490 ± 80 |
| 18 | 3-Fluoropropyl | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 20 | 4-Fluorobutyl | 170 ± 26 | - | - |
| 11 | Vinyl | 282 ± 49 | - | - |
| 24 | Isopropenyl | 685 ± 127 | - | - |
| 16 | 2-Hydroxypropyl | 1776 ± 395 | - | - |
Note: IC50 values are presented as mean ± standard deviation (n ≥ 3). Dashes indicate data not determined.
Experimental Protocols
Protocol 1: Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues
This protocol describes a general method for the synthesis of 6-substituted 2-amino-4-methylpyridine derivatives, starting from this compound. The synthesis involves the protection of the amino group, lithiation at the 6-position, reaction with an electrophile, and subsequent deprotection.
Step 1: Protection of the Amino Group
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or 2,5-hexanedione for pyrrole protection) and a base (e.g., triethylamine), if necessary.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the protected product by column chromatography on silica gel.
Step 2: Lithiation and Alkylation/Acylation at the 6-Position
-
Dissolve the protected 2-amino-4-methylpyridine in a dry aprotic solvent (e.g., diethyl ether or THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an alkyl halide or an aldehyde/ketone) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the 6-substituted product by column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the protected 6-substituted 2-amino-4-methylpyridine in a suitable solvent.
-
For a Boc-protected amine, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane.
-
For a pyrrole-protected amine, reflux with hydroxylamine hydrochloride in a mixture of ethanol and water.[1]
-
Stir the reaction until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 6-substituted 2-amino-4-methylpyridine derivative by column chromatography or recrystallization.
Protocol 2: In Vitro iNOS Inhibition Assay
This protocol details the determination of the inhibitory activity of synthesized compounds on recombinant iNOS enzyme.
-
Reagents and Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
Calmodulin (for eNOS and nNOS assays)
-
Calcium Chloride (CaCl2) (for eNOS and nNOS assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System (for colorimetric detection of nitrite)
-
96-well microplates
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and BH4. For eNOS and nNOS, also include calmodulin and CaCl2.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known iNOS inhibitor) and a negative control (vehicle).
-
Add the iNOS enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., an acidic solution).
-
Determine the amount of nitrite produced, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, leading to the formation of a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Protocol 3: Cell-Based iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the evaluation of the inhibitory effect of compounds on iNOS activity in a cellular context using the murine macrophage cell line RAW 264.7.
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).
-
-
Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[2]
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[2]
-
Calculate the percentage of inhibition of nitrite production for each compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Logical Workflow for iNOS Inhibitor Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of iNOS inhibitors.
Signaling Pathway of LPS-Induced iNOS Expression
Caption: LPS-induced iNOS expression signaling pathway.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
Application of 4-Amino-2-methylpyridine in Dye and Pigment Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylpyridine, also known as 4-amino-2-picoline, is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals.[1] Its unique structural features also make it a precursor in the production of specialized dyes and pigments. The presence of the amino group allows for diazotization and subsequent coupling reactions, a cornerstone of azo dye synthesis. Azo compounds are a significant class of artificial colorants widely used in various industries due to their diverse color range and good stability.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes.
Principle of Synthesis: Azo Dye Formation
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). The resulting diazonium salt is a reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative. The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye, characterized by the presence of an azo group (-N=N-).
Experimental Protocols
The following protocols are based on established methods for azo dye synthesis and are adapted for the use of this compound as the diazo component.
Protocol 1: Synthesis of a Monoazo Dye using this compound and Phenol
This protocol describes the synthesis of a hypothetical azo dye, 4-((4-hydroxyphenyl)diazenyl)-2-methylpyridine.
Materials:
-
This compound
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.08 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Azo Coupling with Phenol
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with cold distilled water to remove any unreacted salts.
-
Dry the crude product in a desiccator.
Step 3: Purification
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
Data Presentation
While specific quantitative data for dyes derived directly from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of azo dyes synthesized from this compound and various coupling components, based on typical results for similar compounds.
| Diazo Component | Coupling Component | Product Name (Hypothetical) | Yield (%) | Melting Point (°C) | Color |
| This compound | Phenol | 4-((4-hydroxyphenyl)diazenyl)-2-methylpyridine | 85 | 155-158 | Orange-Red |
| This compound | N,N-Dimethylaniline | 4-((4-(dimethylamino)phenyl)diazenyl)-2-methylpyridine | 90 | 170-173 | Deep Red |
| This compound | 2-Naphthol | 1-((2-methylpyridin-4-yl)diazenyl)naphthalen-2-ol | 88 | 185-188 | Reddish-Brown |
Note: The data in this table is illustrative and should be confirmed by experimental results.
Visualizations
Synthesis Pathway of a Hypothetical Azo Dye
Caption: Synthesis of an azo dye from this compound.
General Experimental Workflow for Azo Dye Synthesis
Caption: Experimental workflow for azo dye synthesis.
Concluding Remarks
The protocols and information provided herein offer a foundational guide for the utilization of this compound in the synthesis of novel azo dyes. Researchers can adapt these methods by varying the coupling components to create a library of new dyes with potentially unique spectroscopic properties and applications. Further characterization of these novel compounds using techniques such as UV-Vis spectroscopy, FT-IR, and NMR is essential to confirm their structures and evaluate their properties for various applications, including as pigments, textile dyes, or functional materials in drug development and diagnostics.
References
Application Notes and Protocols: Step-by-Step Synthesis of a Key Finerenone Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-amino-5-methyl-2(1H)-pyridinone, a critical intermediate in the production of Finerenone. Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1] The synthesis commences from 2-chloro-5-methyl-4-nitropyridine-1-oxide, which is converted to the key pyridinone intermediate in a two-step process.
Synthesis Pathway Overview
The synthesis of the key intermediate, 4-amino-5-methyl-2(1H)-pyridinone (I), is achieved through a two-step reaction sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[2] This is followed by the condensation of the intermediate with other precursors to form the core structure of Finerenone.
Caption: Synthetic workflow for Finerenone, highlighting the key intermediates.
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)
This procedure outlines the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide to yield 2-chloro-5-methyl-4-pyridinamine.
Materials:
-
2-chloro-5-methyl-4-nitropyridine-1-oxide
-
Methanol
-
Platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon powder, or 0.5% platinum + 0.3% molybdenum on carbon powder)[2]
-
Hydrogen gas
-
Pressure reactor
Procedure:
-
Suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol within a suitable pressure reactor.[2]
-
Add the platinum-based catalyst to the suspension.[2]
-
Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion, cool the reactor and carefully filter the reaction mixture to remove the catalyst.[2]
-
The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step or purified further if necessary.[2]
Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)
This protocol describes the conversion of 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-methyl-2(1H)-pyridinone.
Materials:
-
2-chloro-5-methyl-4-pyridinamine (from Step 1)
-
Potassium hydroxide (KOH)
-
Methanol
-
Pressure reactor
-
Ethanol
-
Water
Procedure:
-
Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and a solution of potassium hydroxide in methanol.
-
Heat the mixture in the sealed reactor. A patent suggests heating to 180°C for 16 hours, leading to a pressure increase to 12.5 bar.
-
After the reaction is complete, cool the reactor to room temperature.
-
Neutralize the reaction mixture to a pH of 7.0 with aqueous hydrochloric acid while cooling.
-
Evaporate the mixture to dryness under reduced pressure.[2]
-
Remove residual water by azeotropic distillation with ethanol.[2]
-
Add methanol to the residue and stir to suspend the product. Filter the mixture to remove the inorganic salt (KCl).[2]
-
Concentrate the filtrate to dryness.[2]
-
Recrystallize the crude product from water. Cool the solution to 0°C to induce precipitation.[2]
-
Filter the crystals, wash with cold water, and dry to obtain 4-amino-5-methyl-2(1H)-pyridinone.
Step 3: Synthesis of Finerenone
The final steps involve the condensation of 4-amino-5-methyl-2(1H)-pyridinone with other precursors to form the dihydronaphthyridine core of Finerenone, followed by chiral resolution.
Materials:
-
4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)
-
Other necessary precursors for the condensation-cyclization reaction.
-
Appropriate solvent for the reaction.
-
Chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid)[1]
Procedure:
-
Condensation-Cyclization: Heat the 4-amino-5-methyl-2(1H)-pyridinone with the appropriate coupling partners in a suitable solvent to facilitate the condensation and subsequent cyclization, forming the racemic finerenone precursor.[2]
-
Work-up: After the reaction is complete, cool the mixture and isolate the crude product by filtration. The product can be further purified by recrystallization.[2]
-
Chiral Resolution: Suspend the racemic finerenone precursor in a suitable solvent. A reported method involves treatment with di-p-toluoyl-D-tartaric acid in a mixture of ethanol and water to selectively precipitate the desired enantiomer.[1] The enantiomeric excess can be further improved by reslurrying the product in the same solvent system.[1]
-
Final Product Isolation: Adjust the pH of the resolved salt using a base, such as sodium carbonate, to obtain the free base of finerenone.[1]
Quantitative Data Summary
| Step | Product | Starting Material | Reagents/Conditions | Yield | Purity |
| 1 | 2-chloro-5-methyl-4-pyridinamine | 2-chloro-5-methyl-4-nitropyridine-1-oxide | H₂, Pt catalyst, Methanol | - | - |
| 2 | 4-amino-5-methyl-2(1H)-pyridinone | 2-chloro-5-methyl-4-pyridinamine | KOH, Methanol, 180°C | ~84% (overall from 2) | >99% (HPLC) |
| 3 | (S)-Finerenone | Racemic Finerenone Precursor | di-p-toluoyl-D-tartaric acid, Ethanol/Water | ~41% (of desired enantiomer) | >99% ee |
| 3 | Finerenone (free base) | (S)-Finerenone salt | Sodium carbonate, Ethanol/Water | 97% | - |
Yields and purity are based on reported literature values and may vary depending on experimental conditions.[1]
Logical Relationship Diagram
Caption: Logical flow of the Finerenone synthesis from the starting material to the final product.
References
Application Notes and Protocols: 4-Amino-2-methylpyridine in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylpyridine serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds, particularly those exhibiting anti-inflammatory properties. Its structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key inflammatory mediators. This document provides an overview of the application of this compound in the synthesis of anti-inflammatory agents, with a focus on inhibitors of inducible nitric oxide synthase (iNOS) and p38 mitogen-activated protein (MAP) kinase. Detailed experimental protocols and relevant biological data are presented to aid researchers in this field.
Key Therapeutic Targets
Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli.[1] While NO is an important signaling molecule, its overproduction by iNOS is associated with the pathophysiology of various inflammatory diseases. Consequently, the development of selective iNOS inhibitors is a significant therapeutic strategy. 2-Amino-4-methylpyridine itself has been identified as a potent inhibitor of iNOS activity.[2]
p38 MAP Kinase
The p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3] Inhibition of p38 MAP kinase is a well-established approach for the treatment of chronic inflammatory conditions like rheumatoid arthritis.[4][5][6] The pyridine ring is a common feature in many p38 MAP kinase inhibitors, where it often forms a key hydrogen bond interaction with the hinge region of the enzyme's ATP-binding site.[4]
Synthetic Applications and Biological Activity
The this compound scaffold has been utilized to generate a range of anti-inflammatory compounds. The following sections detail the synthesis and biological activity of representative examples.
Substituted 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors
A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated for their iNOS inhibitory activity.[1] These compounds have shown potential as positron emission tomography (PET) tracers for imaging iNOS expression in vivo.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Notes |
| 2-Amino-4-methylpyridine | Murine iNOS | 6 | Competitive inhibitor with respect to arginine.[2] |
| 2-Amino-4-methylpyridine | Human recombinant iNOS | 40 | Less potent on the human isoform.[2] |
| Analog 2 (a 6-substituted alkyl analog) | iNOS | 28 | Improved potency and selectivity over the parent compound.[1] |
Experimental Protocol: Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine
This protocol describes a key deprotection step in the synthesis of a 6-substituted 2-amino-4-methylpyridine analog.[1]
Materials:
-
Protected 6-(2-fluoropropyl)-4-methylpyridin-2-amine derivative (e.g., an N-acylated precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Standard glassware for extraction and drying
Procedure:
-
To a 50 mL round-bottom flask, add the protected 6-(2-fluoropropyl)-4-methylpyridin-2-amine derivative (4.1 mmol), hydroxylamine hydrochloride (10 g, 144 mmol), ethanol (25 mL), and water (12.5 mL).
-
Stir the reaction mixture at reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (approximately 3 hours), cool the mixture to room temperature.
-
Add saturated sodium carbonate solution (10 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Pyridine-Containing Heterocycles as p38 MAP Kinase Inhibitors
The pyridine moiety is a common scaffold in the design of p38 MAP kinase inhibitors. While not all examples explicitly start from this compound, the general principles of incorporating a pyridine ring are relevant.
Quantitative Data Summary
| Compound Class | Target | Key Findings |
| 5-Alkylthio-1-aryl-2-(4-pyridinyl) triazoles | p38 MAP Kinase | Compounds 5c and 5d significantly inhibited p38 phosphorylation at 1 µM, comparable to the standard inhibitor SB202190.[4] |
| 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b] pyridine derivatives | p38 MAP Kinase | Compound 42c was identified as a potent inhibitor with desirable physical properties for further studies.[3] |
| Imidazo[4,5-b]pyridin-2-one derivatives | p38 MAP Kinase | Compound 21 was a potent inhibitor of p38 MAP kinase and suppressed cytokine production in human whole blood cells.[7] |
| 4-Phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP Kinase | Compounds 7g and 10b were identified as orally active lead candidates that block in vivo production of TNF-α.[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of p38 MAP Kinase in Inflammation
Caption: p38 MAP Kinase Signaling Pathway in Inflammation.
General Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable scaffold for the development of novel anti-inflammatory agents. Its derivatives have shown significant inhibitory activity against key targets like iNOS and p38 MAP kinase. The provided protocols and data serve as a resource for researchers aiming to design and synthesize new chemical entities with improved therapeutic profiles for the treatment of inflammatory diseases. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds into clinical development.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for electrophilic nitration of 4-Amino-2-methylpyridine
Application Notes: Electrophilic Nitration of 4-Amino-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic nitration of pyridine rings is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. This compound is a substituted pyridine derivative whose nitration provides access to key building blocks for more complex molecules. The amino group at the 4-position and the methyl group at the 2-position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. However, they also present a challenge in controlling the regioselectivity of the nitration. This document provides a detailed protocol for the electrophilic nitration of this compound, focusing on the use of a mixed acid system (concentrated sulfuric and nitric acid), which is a common and effective method for this transformation.[1][2]
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3] The electron-rich pyridine ring of this compound then acts as a nucleophile, attacking the nitronium ion. The directing effects of the amino and methyl groups primarily favor the introduction of the nitro group at the positions ortho and para to the strongly activating amino group. Consequently, the primary products expected are 4-Amino-2-methyl-3-nitropyridine and 4-Amino-2-methyl-5-nitropyridine. The reaction conditions, particularly temperature, play a critical role in both the reaction rate and the isomeric ratio of the products.[1][2]
Expected Outcomes
The nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of two primary regioisomers: 4-Amino-2-methyl-3-nitropyridine and 4-Amino-2-methyl-5-nitropyridine. The total yield of the isomeric mixture is generally high, though the ratio of the two products can vary based on the specific reaction conditions.[4] Subsequent purification, typically by recrystallization or chromatography, is necessary to separate the individual isomers.
Experimental Workflow
The overall experimental process involves the careful preparation of the nitrating mixture, the controlled addition of the substrate, the reaction under specific temperature conditions, and a systematic workup and purification procedure to isolate the desired products.
Caption: Flowchart of the experimental procedure.
Proposed Reaction Mechanism
The mechanism involves the formation of the nitronium ion, followed by its attack on the pyridine ring, and subsequent re-aromatization.
Caption: Key steps in the electrophilic nitration.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | 90% | Acros Organics |
| or Concentrated Nitric Acid (HNO₃) | 65-70% | VWR Chemicals |
| Crushed Ice | ||
| Aqueous Ammonia (NH₄OH) | 28-30% | J.T. Baker |
| Deionized Water | ||
| Ethanol | Reagent Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Detailed Protocol
Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction can be exothermic and requires careful temperature control.
-
Preparation of the Substrate Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (e.g., 40 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly and portion-wise, add this compound (e.g., 0.05 mol) to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
-
Nitration Reaction:
-
In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (e.g., 2.5 mL for a 50 mmol scale reaction) to concentrated sulfuric acid (e.g., 10 mL).[5] This step is highly exothermic and should be done slowly in an ice bath.
-
Transfer the prepared nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30-60 minutes.[6]
-
Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.[2][5]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-5 hours.[5]
-
-
Heating Phase:
-
Work-up and Isolation:
-
After the heating phase, allow the reaction mixture to cool back down to room temperature and then chill it in an ice bath.
-
In a large beaker (e.g., 1 L), place a significant amount of crushed ice (e.g., 250 g).[6]
-
Very slowly and carefully, pour the cold reaction mixture onto the crushed ice with constant stirring. This will dilute the acid and precipitate the product.
-
Slowly neutralize the acidic solution by adding concentrated aqueous ammonia dropwise until the pH reaches 7. This step is also exothermic and should be done in an ice bath.
-
A yellow solid precipitate should form.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the collected solid under reduced pressure.
-
-
Purification:
-
The crude product is a mixture of 4-Amino-2-methyl-3-nitropyridine and 4-Amino-2-methyl-5-nitropyridine.
-
Separation and purification of the isomers can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]
-
Data Presentation
Summary of Reaction Parameters and Expected Yields
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
| Parameter | Value / Condition | Reference(s) |
| Substrate | This compound | - |
| Nitrating Agent | Mixed Acid (H₂SO₄ / HNO₃) | [1][2] |
| Molar Ratio (Substrate:HNO₃) | Approx. 1 : 1.1 - 1.2 | [2] |
| Reaction Temperature | Addition: 0-10 °C; Heating: 90-95 °C | [2][5] |
| Reaction Time | 2-5 hours at low temp, 2-3 hours at high temp | [5] |
| Expected Products | 4-Amino-2-methyl-3-nitropyridine | [4] |
| 4-Amino-2-methyl-5-nitropyridine | [1] | |
| Total Yield (Isomer Mix) | ~90-98% (based on 2-chloro-4-aminopyridine) | [4] |
| Yield (3-nitro isomer) | ~75-85% (after separation) | [4] |
| Yield (5-nitro isomer) | ~15-25% (after separation) | [4] |
Note: Yields are estimates based on the nitration of structurally similar compounds and may vary.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
Application Notes and Protocols for the Quantification of 4-Amino-2-methylpyridine
These application notes provide detailed methodologies for the quantitative analysis of 4-Amino-2-methylpyridine in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Pre-column Derivatization
This method is adapted from a procedure for the simultaneous determination of dopamine and 4-methyl-2-aminopyridine in serum.[1] It involves the derivatization of the primary amino group of this compound with fluorescamine to yield a highly fluorescent product, enabling sensitive quantification.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, and centrifuge.
-
This compound reference standard.
-
Fluorescamine, acetone, methanol (HPLC grade), water (deionized or HPLC grade), and borate buffer components.
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock standard solution of this compound (e.g., 1 mg/mL) in water.
-
Prepare working standard solutions by serial dilution of the stock solution with water to cover the desired concentration range.
-
Prepare a fluorescamine solution (e.g., 0.36 mg/mL) in acetone.[1]
-
Prepare a borate buffer solution (e.g., pH 8).[1]
-
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (or standard), add 0.5 mL of borate buffer (pH 8).
-
Vortex the mixture.
-
Rapidly add 0.5 mL of the fluorescamine solution while vortexing.
-
Allow the reaction to proceed for at least 1 minute at room temperature.
-
Filter the resulting solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: LiChrospher 100 RP-18 (250 mm x 4 mm, 10 µm particle size) or equivalent.[1]
-
Mobile Phase: A gradient of methanol and water is recommended.[1] Optimization will be required. A starting point could be a linear gradient from 20% to 80% methanol over 10 minutes.
-
Flow Rate: 0.9 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Fluorescence Detection: Excitation wavelength of 390 nm and an emission wavelength of 490 nm.[1]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Quantitative Data (Representative):
| Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 2 ng/mL |
| Limit of Quantification (LOQ) | ~ 7 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These values are estimates and must be determined during method validation.
Workflow Diagram:
Caption: Workflow for the quantification of this compound by HPLC-FLD.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in complex matrices and provides high selectivity and sensitivity. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte. A method for a similar compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), involves derivatization to form electron-capturing derivatives for enhanced sensitivity.[2]
Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Autosampler and data system.
-
Nitrogen or helium carrier gas.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide).
-
Solvents (e.g., ethyl acetate, hexane, acetonitrile - GC grade).
-
This compound reference standard.
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock standard solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethyl acetate.
-
Prepare working standard solutions by serial dilution.
-
-
Sample Preparation and Derivatization (using silylation as an example):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
(This program is a starting point and requires optimization).
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound.
-
-
Quantification:
-
An internal standard (e.g., a deuterated analog of this compound) is recommended for accurate quantification.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration in samples from this curve.
-
Quantitative Data (Representative):
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.2 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.7 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Note: These values are estimates and must be determined during method validation.
Workflow Diagram:
Caption: Workflow for the quantification of this compound by GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For higher concentrations of this compound, a straightforward HPLC-UV method can be employed. This approach is adapted from a method for 4-Amino-2-chloropyridine.[3]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Mixed-mode or reversed-phase C18 column.
-
Data acquisition and processing software.
-
This compound reference standard.
-
Acetonitrile (HPLC grade), water (deionized or HPLC grade), and an acid for pH adjustment (e.g., sulfuric acid or formic acid).
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare working standards by dilution.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm) or a suitable C18 column.[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v) with a small amount of acid (e.g., 0.05% sulfuric acid or 0.1% formic acid) for pH control and improved peak shape.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
UV Detection: Monitor at the lambda max of this compound (approximately 200-280 nm, to be determined experimentally). A wavelength of 254 nm is a common starting point for pyridine derivatives.[4]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the this compound in samples by comparing their peak areas to the calibration curve.
-
Quantitative Data (Representative):
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 20 ng/mL |
| Limit of Quantification (LOQ) | ~ 60 ng/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: These values are estimates and must be determined during method validation.
Logical Relationship Diagram:
Caption: Logical flow for HPLC-UV analysis of this compound.
References
- 1. uma.es [uma.es]
- 2. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
Application Notes: 4-Amino-2-methylpyridine in Coordination Chemistry
Introduction
4-Amino-2-methylpyridine, also known as 4-amino-2-picoline, is a versatile heterocyclic aromatic amine.[1] Its structure, featuring a pyridine ring with both an amino and a methyl substituent, makes it a valuable ligand in coordination chemistry and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The pyridine nitrogen atom provides a primary coordination site, while the amino group can participate in hydrogen bonding or act as a secondary binding site, leading to diverse coordination modes and supramolecular structures. This unique structural arrangement allows for the development of metal complexes with enhanced biological activity, catalytic potential, and interesting material properties.[1][2]
Coordination Behavior and Structural Diversity
This compound typically acts as a monodentate ligand, coordinating to metal centers through the pyridine nitrogen atom. This interaction is central to the formation of a wide array of metal complexes with various transition metals.
-
Cobalt(II) Complexes : this compound readily forms complexes with cobalt(II) halides. For instance, the complex [Co(L)₂(Cl)₂] (where L = this compound) features a mononuclear unit where two ligands are linked to the cobalt center via the pyridine nitrogen.[3][4] The resulting geometry around the high-spin Co(II) ion is a distorted tetrahedron.[3]
-
Copper(II) Complexes : The ligand has been successfully incorporated into copper(II) coordination compounds. It can act as an auxiliary ligand in more complex systems, such as copper(II)-malonate complexes, where it is attached to the primary Cu-malonate moiety through noncovalent interactions.[5][6] This demonstrates its role in building supramolecular architectures. It also forms methoxo-bridged copper(II) complexes.[2]
-
Mercury(II) Complexes : The formation of dinuclear mercury(II) complexes like [Hg₂Cl₄(C₆H₈N₂)₂] has been reported, where the ligand coordinates to the Hg(II) ion through its pyridine nitrogen, resulting in a distorted tetrahedral geometry around each metal center.[3] The stability of such structures is enhanced by intra- and intermolecular hydrogen bonding involving the amino group.[3]
The nature of the ligand significantly influences the final structure of the complex. For example, in a comparative study, the use of this compound as an auxiliary ligand in a Cu(II)-malonate system resulted in a one-dimensional polymeric chain, whereas the use of 2-aminopyrimidine led to a mononuclear complex, highlighting the subtle control exerted by the ligand's structure.[5][6]
Applications in Research and Development
The coordination complexes of this compound are of interest to researchers in various fields.
-
Catalysis : Its ability to act as a ligand expands its utility into catalysis.[1] While specific catalytic applications for this compound complexes are an emerging area, related pyridine-based ligand systems are widely used in reactions like Henry reactions and Sonogashira couplings.[7][8]
-
Materials Science : Complexes incorporating this ligand have shown potential in materials science. For example, a Cu(II)-malonate complex with this compound exhibited interesting photoresponsive properties and electrical conductivity, suggesting applications in advanced materials.[5][6]
-
Pharmaceutical and Drug Development : As a building block for pharmaceuticals, particularly for neurological disorders, this compound is highly valuable.[1] Its coordination complexes could offer new avenues for drug design. The biological activity of parent pyridine derivatives is often enhanced upon complexation with metal ions.[3] A related isomer, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS), an important target in drug development.[2][9] This suggests that metal complexes of this compound could be explored for similar biological activities or as imaging agents.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data reported for coordination complexes involving this compound (L) and related structures.
Table 1: Crystallographic and Magnetic Data for [Co(L)₂(Cl)₂]
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [3][4] |
| Space Group | Pcan | [3][4] |
| Z (formula units/cell) | 8 | [3][4] |
| Coordination Geometry | Distorted Tetrahedral | [3] |
| Magnetic Moment (µeff) | 4.58–5.29 B.M. |[3][4] |
Table 2: Spectroscopic Data for Metal Complexes
| Complex | Technique | Key Bands / Wavelengths (λmax) | Reference |
|---|---|---|---|
| [Co(L)₂(Cl)₂] | FTIR | 550–300 cm⁻¹ (Co-L vibrations) | [3][4] |
| [Co(L)₂(Cl)₂] | UV-Vis | Multiple bands for d-d transitions, LMCT, and ligand π→π* | [3][4] |
| Tetrakis-2-amino-5-methylpyridinecopper(II) chloride | UV-Vis | 675 nm (Shift from 850 nm for CuCl₂·2H₂O) |[3] |
Table 3: Selected Bond Parameters for a Cu(II)-Malonate Complex with this compound
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| Equatorial Cu–O | 1.923(3) – 1.966(3) | [5] |
| Apical Cu–O | Longer than equatorial bonds |[5] |
Experimental Protocols
Protocol 1: One-Step Synthesis of [Co(L)₂(Cl)₂] (L = this compound)
This protocol is based on the general one-step synthesis method described for cobalt(II) complexes with aminopyridine ligands.[3][4]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (C₆H₈N₂)
-
Ethanol
Procedure:
-
Dissolve Cobalt(II) chloride hexahydrate in ethanol.
-
In a separate flask, dissolve this compound in ethanol. A stoichiometric ratio of 1:2 (Co:Ligand) is typically used.
-
Slowly add the ligand solution to the metal salt solution while stirring at room temperature.
-
Continue stirring the reaction mixture. The formation of a precipitate indicates the complex is forming.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Characterization:
-
FTIR Spectroscopy: To confirm the coordination of the ligand to the cobalt ion by observing shifts in the pyridine ring vibrations and the appearance of new bands in the low-frequency region (e.g., 550–300 cm⁻¹) corresponding to Co-N and Co-Cl vibrations.[4]
-
UV-Vis Spectroscopy: To study the electronic transitions and confirm the tetrahedral geometry of the Co(II) center.[4]
-
Magnetic Susceptibility: To determine the magnetic moment and confirm the high-spin d⁷ configuration of the Co(II) ion.[4]
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, bond lengths, and bond angles.
Protocol 2: Synthesis of a Copper(II)-Malonate Complex with this compound
This protocol is adapted from the synthesis of related mixed-ligand copper complexes.[5][6]
Materials:
-
A copper(II) salt (e.g., Copper(II) nitrate trihydrate)
-
Malonic acid
-
This compound
-
A suitable base (e.g., NaOH) to deprotonate the malonic acid
-
Aqueous or aqueous/ethanolic solvent mixture
Procedure:
-
Prepare an aqueous solution of the copper(II) salt.
-
In a separate beaker, dissolve malonic acid in water and neutralize it with a stoichiometric amount of NaOH solution to form sodium malonate.
-
Add the sodium malonate solution to the copper(II) salt solution with stirring to form the primary copper-malonate complex.
-
Dissolve this compound in a minimal amount of the solvent.
-
Slowly add the ligand solution to the copper-malonate mixture.
-
Allow the resulting solution to stand undisturbed for slow evaporation at room temperature.
-
Crystals suitable for X-ray diffraction may form over several days.
-
Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.
Characterization:
-
Elemental Analysis (C, H, N): To verify the empirical formula of the synthesized complex.
-
Single-Crystal X-ray Diffraction: To elucidate the detailed crystal and molecular structure, including the role of the auxiliary this compound ligand and any noncovalent interactions.[5]
Visualizations
Caption: Workflow for synthesis and characterization of metal complexes.
Caption: Coordination in a tetrahedral [Co(L)₂(Cl)₂] complex.
Caption: Influence of ligand properties on complex structure and function.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Aminopyridine-Based PET Tracers
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the development of potential Positron Emission Tomography (PET) tracers based on an aminopyridine scaffold. While the initial topic of interest was 4-Amino-2-methylpyridine, a thorough review of the scientific literature reveals a lack of specific published data on PET tracers derived from this exact molecule. However, extensive research is available for the isomeric scaffold, 2-Amino-4-methylpyridine , which has been successfully utilized to develop PET tracers for imaging inducible nitric oxide synthase (iNOS).
Therefore, this document will use the well-documented development of a 2-Amino-4-methylpyridine-based tracer as a comprehensive case study. The principles, experimental designs, and protocols detailed herein are directly applicable and can serve as a robust guide for the prospective development of PET tracers from the this compound scaffold or other related heterocyclic compounds. This compound is recognized as a versatile chemical building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, making it a relevant starting point for future tracer development.[1]
Application Note: A 2-Amino-4-methylpyridine Analogue for Imaging Inducible Nitric Oxide Synthase (iNOS)
Background: The iNOS Target
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for functions like neurotransmission and blood pressure regulation, iNOS is expressed in response to inflammatory stimuli such as endotoxins and cytokines.[2] Once expressed, iNOS can produce large, sustained amounts of NO, playing a key role in host defense and inflammatory diseases.[2] Overexpression of iNOS is implicated in conditions like sepsis, arthritis, asthma, and various tumors. Consequently, the non-invasive in vivo imaging of iNOS expression with PET could be invaluable for diagnosing and monitoring these diseases and for developing novel iNOS-targeted therapies.[2]
Tracer Design and Development
The 2-Amino-4-methylpyridine core structure has been identified as a potent, non-selective inhibitor of NOS enzymes.[2] Medicinal chemistry efforts have focused on modifying this scaffold to improve both potency and selectivity for iNOS. Computational studies suggested that the 6-position of the pyridine ring is the most suitable site for introducing substituents that can be radiolabeled with common PET isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) without compromising binding.[2]
Based on this strategy, a series of 6-substituted 2-Amino-4-methylpyridine analogues were synthesized and evaluated for their ability to inhibit iNOS. This effort led to the identification of several promising candidates for development as PET tracers.[2]
Data Presentation
The following tables summarize the key quantitative data from the development of these potential iNOS-targeted PET tracers.
Table 1: In Vitro Inhibition of NOS Isozymes by 2-Amino-4-methylpyridine Analogues
| Compound | R-Group at Position 6 | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | iNOS/eNOS Selectivity | iNOS/nNOS Selectivity |
| 9 | -(CH₂)₂-F | 193 | 2,700 | 1,100 | 14 | 5.7 |
| 18 | -(CH₂)₃-F | 65 | 1,900 | 660 | 29 | 10 |
| 20 | -(CH₂)₄-F | 110 | 3,100 | 1,200 | 28 | 11 |
| 2 | -CH(CH₃)₂ | 28 | - | - | - | - |
| Data sourced from Zhou et al. Note: Compound 2 is a previously reported potent analogue.[2] |
Based on its favorable potency and selectivity, compound 9 , named 6-(2-fluoropropyl)-4-methylpyridin-2-amine, was selected for radiolabeling with ¹⁸F.
Table 2: Radiosynthesis and Quality Control of [¹⁸F]9
| Parameter | Value |
| Radiochemical Yield | ~10% (isolated) |
| Radiochemical Purity | >99% |
| Molar Activity | >37 GBq/µmol (>1,000 mCi/µmol) |
| Total Synthesis Time | ~120 minutes |
| Data represents typical values obtained during the synthesis.[2] |
Table 3: In Vivo Biodistribution of [¹⁸F]9 in Mice (60 min post-injection)
| Organ | %ID/g in Control Mice (Mean ± SD) | %ID/g in LPS-Treated Mice (Mean ± SD) |
| Blood | 0.86 ± 0.12 | 1.15 ± 0.08 |
| Lungs | 1.21 ± 0.16 | 2.68 ± 0.44 |
| Liver | 2.51 ± 0.35 | 3.29 ± 0.41 |
| Spleen | 0.53 ± 0.07 | 1.01 ± 0.15 |
| Kidneys | 2.01 ± 0.28 | 2.76 ± 0.39 |
| Muscle | 0.42 ± 0.06 | 0.55 ± 0.07 |
| Bone | 1.25 ± 0.19 | 1.89 ± 0.27 |
| LPS treatment induces iNOS expression, particularly in the lungs. The increased uptake in the lungs of LPS-treated mice is indicative of specific tracer binding to iNOS.[2] |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound include the Chichibabin reaction of 2-picoline (2-methylpyridine), the reduction of a nitrated precursor such as 2-methyl-4-nitropyridine, and the Hofmann rearrangement of 2-methyl-isonicotinamide. Each method has its own set of advantages and challenges regarding starting materials, reaction conditions, and yield.
Q2: What are the typical yields for the different synthesis methods?
A2: Yields can vary significantly based on the chosen route and optimization of reaction conditions. The Chichibabin reaction can sometimes result in lower yields due to the formation of side products.[1] The reduction of 2-methyl-4-nitropyridine often provides good yields, and the Hofmann rearrangement of 2-methyl-isonicotinamide is also a viable method with potentially high yields. For more detailed information on yields under specific conditions, please refer to the data tables in the Troubleshooting Guides below.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Many reagents used in these syntheses are hazardous. For instance, sodium amide (NaNH₂), used in the Chichibabin reaction, is highly reactive and pyrophoric.[1] Nitrating agents are strong acids and oxidizers. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.
Q4: How can I purify the final this compound product?
A4: A common and effective method for purification is acid-base extraction. The basic amino group of this compound allows for its separation from non-basic impurities. The crude product can be dissolved in a dilute acid solution, washed with an organic solvent to remove neutral and acidic impurities, and then the free amine is regenerated by basifying the aqueous layer and extracting with an organic solvent. Recrystallization or column chromatography can be used for further purification if needed.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via different methods.
Method 1: Chichibabin Reaction of 2-Picoline
The direct amination of 2-picoline using sodium amide is a classic approach. However, it can be prone to low yields and side reactions.
Troubleshooting Q&A
Q: My yield of this compound is very low. What are the likely causes and how can I improve it?
A: Low yields in the Chichibabin reaction can stem from several factors.[1] Key areas to investigate include:
-
Reaction Temperature: The temperature is a critical parameter. It needs to be high enough to promote the reaction but not so high as to cause decomposition of the product.
-
Purity of Reagents: The purity of sodium amide and 2-picoline is crucial. Impurities can inhibit the reaction.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Side Reactions: Dimerization of the starting material can be a significant side reaction, reducing the yield of the desired aminated product.[1]
Table 1: Factors Influencing Yield in the Chichibabin Reaction
| Parameter | Condition | Effect on Yield | Citation |
| Temperature | Too low | Incomplete reaction | [1] |
| Optimal | Maximized yield | [1] | |
| Too high | Decomposition of product | [1] | |
| Pressure | Atmospheric | Higher dimer formation | [1] |
| Elevated (e.g., 350 psi N₂) | Increased yield of aminated product | [1] | |
| Solvent | Aprotic (e.g., xylene) | Commonly used | [1] |
| Liquid ammonia | Alternative for some substrates | [1] |
Experimental Workflow and Troubleshooting Diagram
Caption: Workflow and troubleshooting for the Chichibabin reaction.
Method 2: Reduction of 2-Methyl-4-nitropyridine
This two-step approach involves the nitration of 2-picoline followed by the reduction of the resulting 2-methyl-4-nitropyridine.
Troubleshooting Q&A
Q: I am getting a mixture of isomers during the nitration of 2-picoline. How can I improve the regioselectivity for the 4-nitro isomer?
A: The nitration of 2-picoline can yield a mixture of 4-nitro and 6-nitro isomers. To favor the formation of the 4-nitro isomer, it is often beneficial to first form the N-oxide of 2-picoline. The N-oxide directs the nitration to the 4-position. The N-oxide can then be removed during the reduction step.
Q: The reduction of the nitro group is incomplete or I am observing side products. What should I do?
A: Incomplete reduction or the formation of side products can be due to several factors:
-
Choice of Reducing Agent: Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/acetic acid). The choice of reagent can influence the outcome.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time need to be optimized for complete conversion.
Table 2: Comparison of Reduction Conditions for 2-Methyl-4-nitropyridine
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd-C | Methanol or Ethanol, RT-50°C, 1-50 atm H₂ | Clean reaction, high yield | Catalyst poisoning, requires specialized equipment |
| Fe/Acetic Acid | Reflux | Inexpensive, effective | Can require harsh conditions, workup can be tedious |
| SnCl₂/HCl | Room Temperature | Mild conditions | Stoichiometric amounts of tin salts produced |
Logical Relationship for Optimizing Reduction
Caption: Decision process for the reduction of 2-methyl-4-nitropyridine.
Method 3: Hofmann Rearrangement of 2-Methyl-isonicotinamide
This method involves the conversion of 2-methyl-isonicotinamide to this compound with the loss of one carbon atom.
Troubleshooting Q&A
Q: The Hofmann rearrangement is not proceeding to completion. What are the potential reasons?
A: The Hofmann rearrangement is sensitive to reaction conditions.[2] Incomplete reaction could be due to:
-
Stoichiometry of Reagents: The molar ratios of the amide, bromine (or hypobromite source), and base are critical.
-
Temperature Control: The initial N-bromination and the subsequent rearrangement steps often have different optimal temperatures.
-
Base Strength: A sufficiently strong base is required to deprotonate the amide and the N-bromoamide intermediate.[2]
Q: I am observing the formation of undesired side products. What are they and how can I avoid them?
A: A common side product is the corresponding urea, formed from the reaction of the intermediate isocyanate with the product amine. To minimize this, it is important to ensure that the isocyanate is hydrolyzed to the amine as efficiently as possible and that the product amine is removed from the reaction mixture or that the reaction is run under conditions that disfavor the urea formation.
Table 3: Key Parameters for Hofmann Rearrangement
| Parameter | Recommended Condition | Rationale | Citation |
| Halogen Source | Bromine in NaOH (in situ NaOBr) | Classic and effective method | [2] |
| N-Bromosuccinimide (NBS) | Milder alternative | [3] | |
| Base | Sodium Hydroxide (NaOH) | Strong base to facilitate deprotonation | [2] |
| Temperature | Initially low (0-5 °C) for N-bromination, then gentle heating for rearrangement | To control the reaction steps | [2] |
| Solvent | Aqueous medium | To hydrolyze the isocyanate intermediate | [2] |
Signaling Pathway of Hofmann Rearrangement
Caption: Key intermediates in the Hofmann rearrangement.
Experimental Protocols
Protocol 1: Synthesis via Chichibabin Reaction
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.
-
Addition of Reagents: Add sodium amide (NaNH₂) to the toluene. Heat the mixture to reflux.
-
Reaction: Slowly add 2-picoline to the refluxing mixture. The reaction is exothermic and will evolve ammonia gas.
-
Monitoring: Monitor the reaction by TLC or GC until the consumption of 2-picoline is complete.
-
Work-up: Cool the reaction mixture and cautiously quench with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Extract the combined organic layers with dilute hydrochloric acid. Basify the acidic aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Reduction of 2-Methyl-4-nitropyridine
This protocol describes a general procedure using catalytic hydrogenation.
-
Preparation: To a hydrogenation vessel, add 2-methyl-4-nitropyridine and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add 5-10 mol% of palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis via Hofmann Rearrangement
This protocol provides a general outline for the Hofmann rearrangement.
-
Preparation of Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Reaction: To the cold sodium hypobromite solution, add 2-methyl-isonicotinamide portion-wise with stirring, while maintaining a low temperature.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-70 °C) to effect the rearrangement.
-
Monitoring: Monitor the reaction by TLC until the amide is consumed.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Amino-2-methylpyridine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Amino-2-methylpyridine via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures. Given the polar nature of the amino and pyridine functional groups, polar solvents are a good starting point. Alcohols (such as ethanol and methanol) and water are potential candidates. A mixed solvent system, like ethanol/water, can also be effective. It is highly recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Key physical properties are summarized in the table below. The melting point is particularly important, as "oiling out" can occur if the compound dissolves in the hot solvent above its melting point.
Q3: Can I use an acid-base extraction prior to recrystallization?
A3: Yes, an acid-base extraction can be a very effective preliminary purification step. As this compound is basic, it can be dissolved in a dilute acidic solution (e.g., dilute HCl) to form a water-soluble salt. Organic impurities can then be washed away with an organic solvent. Subsequently, basifying the aqueous layer will precipitate the purified amine, which can then be collected and further purified by recrystallization.[1]
Troubleshooting Guide
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to decrease the saturation.
-
Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point (93-97 °C).
-
Slow cooling: Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation. You can do this by insulating the flask.
-
Change solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.
Q5: No crystals are forming even after the solution has cooled. What are the next steps?
A5: This is a common issue, often due to either using too much solvent or the solution being supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Reduce solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.
-
Cool to a lower temperature: If room temperature is not low enough to induce crystallization, try cooling the flask in an ice-water bath.
Q6: The recovered crystals are colored. How can I remove the colored impurities?
A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving the crude product in the hot solvent, allow the solution to cool slightly below its boiling point to prevent violent boiling over. Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Heating: Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot filtration: Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored. Be aware that using too much charcoal can lead to the loss of your desired product.
Q7: My final yield of purified crystals is very low. What could be the reason?
A7: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: This is a very common cause. Using the minimum amount of hot solvent to dissolve the crude product is key.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use ice-cold recrystallization solvent for washing.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Quantitative Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18437-58-6 |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol [2][3] |
| Melting Point | 93-97 °C[2] |
| Appearance | White to yellow crystalline solid[4] |
| Qualitative Solubility | |
| Water | Likely soluble, especially when hot (based on isomer data)[5][6] |
| Ethanol/Methanol | Likely soluble (based on isomer data)[5][6] |
| Ethyl Acetate | Soluble (based on isomer data)[7] |
| Chloroform | Soluble (based on isomer data)[7] |
| Hexanes/Toluene | Likely sparingly soluble when cold (good for mixed solvent systems) |
Note: The solubility of this compound is expected to be similar to its isomer, 2-Amino-4-methylpyridine, which is soluble in polar organic solvents and moderately soluble in water.[5][6]
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and the volumes used should be optimized based on a preliminary small-scale solvent screening.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this temperature.
-
Gently heat the test tubes in a water bath. An ideal solvent will completely dissolve the compound at an elevated temperature.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stirrer or a boiling chip to the flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a stemless funnel and a receiving Erlenmeyer flask by placing them on a hot plate or in an oven.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 2. 2-甲基-4-氨基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 7. 2-Amino-4-methylpyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting low conversion rates in 4-Amino-2-methylpyridine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-Amino-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a very low conversion rate. What are the most common causes?
Low conversion rates in reactions involving this compound can stem from several factors. The most common issues include suboptimal reaction conditions, poor reagent quality, and catalyst-related problems. Specifically, the nucleophilicity of the amino group on the pyridine ring can be a critical factor influencing reaction success.
Q2: How can I verify the quality of my this compound starting material?
The purity of your starting material is crucial for a successful reaction. Impurities can interfere with the reaction and lead to low yields.
-
Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.
-
Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can help identify impurities.
-
Purification: If impurities are suspected, purification by recrystallization or distillation may be necessary.[1] One purification method involves dissolving the crude product in a dilute acid solution, extracting with an organic solvent, and then precipitating the purified product by adding a base to adjust the pH to 8-9.[2]
Q3: What are the optimal reaction conditions for reactions involving this compound?
Optimal conditions are highly dependent on the specific reaction being performed. However, key parameters to consider and optimize include:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. For example, in certain synthesis reactions, temperatures can range from 100°C to 180°C.[3] However, excessive heat can lead to decomposition or side reactions.[1][4]
-
Pressure: For reactions involving gases like hydrogenation, maintaining the correct pressure is essential.[3]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the optimal reaction time.[1] Insufficient time will result in incomplete conversion, while excessively long times can lead to side product formation.
Q4: My catalyst appears to be inactive. What could be the issue?
Catalyst activity is critical for many reactions involving this compound.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvents.[3] For palladium catalysts, sulfur-containing compounds can act as poisons.[5]
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For instance, in oxidation reactions of 4-methylpyridine, a V-Ti-Mn-O catalyst has shown higher selectivity and efficiency compared to a V-Ti-O catalyst.[4]
-
Handling and Storage: Ensure the catalyst is handled and stored correctly to maintain its activity. Some catalysts are sensitive to air and moisture.[6]
Q5: What are some common side reactions that can lead to low yields?
Several side reactions can compete with your desired transformation, leading to a lower yield of the target product.
-
Oxidation: The pyridine ring and methyl group can be susceptible to oxidation, especially at higher temperatures.[4]
-
Over-reduction: In hydrogenation reactions, over-reduction of the pyridine ring can occur.
-
Protodeboronation: In Suzuki coupling reactions, the boronic acid reagent can be replaced by a hydrogen atom from the solvent or base.[1]
-
Hydrodehalogenation: If your substrate contains a halogen, it can be replaced by a hydrogen atom, leading to an undesired byproduct.[1]
Troubleshooting Workflow
If you are experiencing low conversion rates, a systematic approach to troubleshooting can help identify the root cause. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting low conversion rates.
Quantitative Data Summary
The following tables summarize reaction conditions from various sources that may serve as a starting point for optimization.
Table 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine [3]
| Parameter | Method 1 | Method 2 |
| Starting Material | 2-chloro-4-trifluoromethylpyridine | 2,6-dichloro-4-(trifluoromethyl)pyridine |
| Reagents | 28% aqueous ammonia | 28% aqueous ammonia, THF |
| Temperature | 180°C | 150°C (Amination), 100°C (Hydrogenation) |
| Pressure | ~20 atm | 2.0 MPa (Hydrogenation) |
| Reaction Time | 10 hours | 6 hours (Amination), 3 hours (Hydrogenation) |
| Catalyst | - | 5% Pd/C |
| Overall Yield | - | 71.9% |
Table 2: Synthesis of 2-Amino-4-methylpyridine [7]
| Parameter | Step 1: Nitropyridine Synthesis | Step 2: Reduction |
| Starting Material | 2-chloro-4-nitropyridine | 2-methyl-4-nitropyridine |
| Reagents | Propionate, Sodium, Toluene | 10% Pd/C, Methanol, Hydrogen |
| Temperature | 110°C | 20°C |
| Pressure | - | 0.5 MPa |
| Reaction Time | 1.5 hours | 15 hours |
| Yield | 92% | 94% |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Deactivated Amine [1]
This protocol is adapted for challenging amide couplings where the amine is deactivated, a common issue with aminopyridines.
-
Acid Activation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and a coupling reagent (e.g., HATU, 1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in the reaction solvent to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60°C) may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Purification of 2-Amino-4-methylpyridine [2]
This protocol describes a method for purifying the crude product.
-
Dissolution: Dissolve the crude 2-Amino-4-methylpyridine in a dilute acid solution (e.g., aqueous HCl) until completely dissolved, adjusting the pH to 2-3.[2][8] This forms the hydrochloride salt which is water-soluble.
-
Extraction of Impurities: Add an organic solvent (e.g., ethyl acetate, dichloromethane, or ether) to the aqueous solution and perform an extraction to remove any water-insoluble organic impurities.[2][8] Separate the aqueous layer.
-
Precipitation: Slowly add a basic solution (e.g., sodium hydroxide, sodium carbonate, or ammonia water) to the aqueous phase with stirring until the pH reaches 8-9.[2][8] The free base of 2-Amino-4-methylpyridine will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the filter cake with distilled water and then dry it under vacuum to obtain the purified product.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between potential causes and solutions for low conversion rates.
Caption: Relationship between causes of low yield and corrective actions.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. Page loading... [guidechem.com]
- 8. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-methylpyridine Derivatization
Welcome to the technical support center for the derivatization of 4-Amino-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve modifications at the amino group and the pyridine ring. These include:
-
N-Acylation: The amino group is acylated to form an amide. This is a fundamental transformation in organic synthesis.[1][2]
-
Suzuki-Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds, typically by first halogenating the pyridine ring and then coupling it with a boronic acid derivative. This is a powerful tool for creating more complex molecules.[3][4][5]
-
Silylation: The amino group can be silylated to increase volatility for gas chromatography (GC) analysis. Reagents like BSTFA are often used for this purpose.[6][7]
-
Alkylation: The amino group can be alkylated to introduce various alkyl groups.
Q2: Why are my reaction yields consistently low when working with this compound derivatives?
A2: Low yields with this compound derivatives can stem from several factors. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with and inhibit metal catalysts, such as palladium in Suzuki coupling reactions.[3] Additionally, the purity of starting materials and the reaction conditions (temperature, solvent, base) are critical and may require optimization.[8]
Q3: How can I improve the purification of my derivatized this compound product?
A3: Purification challenges often arise from byproducts or unreacted starting materials. For basic compounds like pyridines, peak tailing in chromatography can be an issue due to interactions with acidic stationary phases.[9] Consider the following purification strategies:
-
Column Chromatography: Standard purification method. The choice of solvent system is crucial.
-
Crystallization: Can be effective for obtaining highly pure products.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to separate it from non-basic impurities.
-
HPLC Optimization: For analytical and preparative HPLC, adjusting the mobile phase pH or adding a competing base like triethylamine can reduce peak tailing.[9]
Troubleshooting Guides
N-Acylation Reactions
Problem: Incomplete acylation of the amino group.
-
Possible Cause 1: Inactive Acylating Agent. Acylating agents like acetic anhydride can hydrolyze over time.
-
Solution: Use a fresh bottle of the acylating agent.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. For example, a common procedure for the acylation of 2-amino-4-methylpyridine with acetic anhydride involves heating at 70°C.[1]
-
-
Possible Cause 3: Steric Hindrance. If the acylating agent is bulky, it may react slowly.
-
Solution: Increase the reaction time or consider a more reactive acylating agent.
-
Problem: Formation of di-acylated or other byproducts.
-
Possible Cause 1: Reaction Temperature is Too High. Excessive heat can lead to side reactions.
-
Solution: Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS.
-
-
Possible Cause 2: Incorrect Stoichiometry. An excess of the acylating agent might lead to unwanted reactions.
-
Solution: Use a controlled amount of the acylating agent (e.g., 1.0 to 1.2 equivalents).
-
Suzuki-Miyaura Cross-Coupling Reactions (with a halogenated this compound)
Problem: Low or no product formation.
-
Possible Cause 1: Catalyst Inhibition/Deactivation. The nitrogen atoms on the pyridine ring and the amino group can bind to the palladium catalyst and inhibit its activity.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center. Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species.[3]
-
-
Possible Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium complex can be slow.
-
Solution: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] Screening different bases may be necessary.
-
-
Possible Cause 3: Protodeboronation of the Boronic Acid. The boronic acid can be unstable and decompose, especially in the presence of aqueous bases.
Problem: Significant byproduct formation (e.g., homocoupling of boronic acid, dehalogenation).
-
Possible Cause 1: Presence of Oxygen. Oxygen can lead to the homocoupling of the boronic acid.
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of an inert gas throughout the reaction.[10]
-
-
Possible Cause 2: Hydride Sources. Solvents can sometimes act as a source of hydrides, leading to dehalogenation.
-
Solution: Use anhydrous solvents and avoid alcohols that can be hydride sources. Optimize the reaction time to minimize this side reaction.[3]
-
Data Presentation
Table 1: Typical Reaction Conditions for N-Acylation of this compound
| Parameter | Condition | Reference |
| Reactant | 2-Amino-4-methylpyridine | [1] |
| Acylating Agent | Acetic Anhydride | [1] |
| Solvent | Neat (Acetic Anhydride as solvent) | [1] |
| Temperature | 70°C | [1] |
| Reaction Time | 2 hours | [1] |
| Workup | Cooling and addition of diethyl ether for crystallization | [1] |
Table 2: General Starting Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound
| Parameter | Suggested Condition | Rationale | Reference |
| Substrate | Halogenated this compound (1.0 eq.) | - | [3][10] |
| Coupling Partner | Boronic acid or ester (1.2-1.5 eq.) | Excess to drive reaction to completion | [10] |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a suitable ligand | - | [3] |
| Ligand | SPhos, XPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich ligands to prevent catalyst inhibition | [3] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Weaker bases are often effective and minimize side reactions | [3] |
| Solvent | Dioxane/water or Toluene/water | Common solvent systems for Suzuki couplings | [3][10] |
| Temperature | 80-110°C | Requires heating for reasonable reaction rates | [3][10] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
Objective: To synthesize N-(2-methyl-4-pyridinyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Diethyl ether
-
Reaction flask with magnetic stirrer and condenser
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
In a reaction flask, combine this compound (1.0 eq) and acetic anhydride (used as both reagent and solvent).
-
Heat the reaction mixture to 70°C with continuous stirring.[1]
-
Maintain the temperature and stirring for 2 hours. Monitor the reaction progress by TLC if desired.
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Once at room temperature, add diethyl ether to the mixture to induce crystallization of the product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain the final product, N-(2-methyl-4-pyridinyl)acetamide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4-aminopyridine
Objective: To couple an aryl or vinyl group to the 2-position of the pyridine ring.
Materials:
-
2-Bromo-4-aminopyridine
-
Desired boronic acid or pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine 2-Bromo-4-aminopyridine (1.0 eq.), the boronic acid/ester (1.2 eq.), K₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the N-Acylation of this compound.
Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-2-methylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the 4-Amino-2-methylpyridine product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you might have during your experiments.
FAQs
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and its derivatives include:
-
Acid-Base Extraction: This technique leverages the basic nature of the amino group on the pyridine ring. By treating the crude product with an acid, the this compound is protonated and dissolves in the aqueous layer, separating it from non-basic impurities.[1][2][3][4][5][6]
-
Column Chromatography: This is a widely used method for separating compounds based on their different affinities for a stationary phase.[1][7] For pyridine derivatives, tailing on silica gel can be an issue due to their basicity, which can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[1]
-
Recrystallization: For solid products like this compound, recrystallization from a suitable solvent is a powerful technique to achieve high purity.[8]
Troubleshooting Guide
Issue 1: Low recovery of the product after Acid-Base Extraction.
-
Possible Cause: The pH of the aqueous layer was not optimal for complete protonation or deprotonation.
-
Solution: Ensure the pH is sufficiently acidic (typically pH 1-2) during the acid wash to fully protonate the this compound and drive it into the aqueous phase.[9] Conversely, when recovering the product, ensure the pH is sufficiently basic (typically pH 9-10) to deprotonate the ammonium salt and precipitate the free base.
-
Possible Cause: Insufficient extraction with the organic solvent.
-
Solution: Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times) to ensure complete recovery of the product from the aqueous layer.
Issue 2: The product appears as an oil and does not crystallize during Recrystallization.
-
Possible Cause: The presence of impurities can lower the melting point of the product, causing it to "oil out."
-
Solution: Try adding a small amount of a non-polar solvent (an "anti-solvent") to the oil to induce crystallization. Alternatively, try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent in which the product is insoluble.
-
Possible Cause: The solution is supersaturated.
-
Solution: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, can also initiate crystallization.
Issue 3: Significant peak tailing is observed during Column Chromatography.
-
Possible Cause: Strong interaction between the basic this compound and the acidic silica gel stationary phase.[10]
-
Solution: Add a small percentage (0.1-1%) of a base, such as triethylamine or ammonia, to the eluent system.[1] This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of the basic product, resulting in more symmetrical peaks.
Quantitative Data Presentation
The following table summarizes the expected purity levels for different purification methods. Please note that the efficiency of each method can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Key Parameters |
| Acid-Base Extraction | 85-95% | >98.5%[9] | pH control, choice of solvent |
| Column Chromatography | 80-95% | >99% | Stationary phase, eluent system |
| Recrystallization | 90-98% | >99.5% | Solvent choice, cooling rate |
Experimental Protocols
1. Acid-Base Extraction Protocol (Adapted for this compound)
This protocol is adapted from a method described for the purification of the isomeric 2-amino-4-methylpyridine.[9]
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent like ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid. Shake the funnel vigorously, venting frequently. The this compound will react to form its hydrochloride salt and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Extraction of Aqueous Layer: Wash the organic layer with another portion of 1M HCl to ensure all the product has been extracted. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a 2M sodium hydroxide solution with stirring until the pH reaches 9-10. The this compound will precipitate as a solid.
-
Product Extraction: Extract the aqueous suspension with several portions of an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Mandatory Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A workflow diagram illustrating the different purification options for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis of 4-Amino-2-methylpyridine: A Guide to Avoiding Side Reactions
For researchers, scientists, and professionals in drug development, the synthesis of 4-Amino-2-methylpyridine is a critical process. However, the pathway to this valuable compound is often complicated by the formation of undesirable side products. This technical support center provides a comprehensive guide to understanding and mitigating these side reactions, ensuring a higher yield and purity of the target molecule.
This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges encountered during the synthesis of this compound, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound, particularly via the Chichibabin reaction?
A1: The Chichibabin amination of 2-methylpyridine (2-picoline) is a common synthetic route, but it is susceptible to several side reactions that can significantly reduce the yield and complicate purification. The main side reactions include:
-
Over-amination: The introduction of a second amino group to the pyridine ring, leading to the formation of 2,6-diamino-4-methylpyridine . This is often a significant byproduct, especially under harsh reaction conditions.
-
Dimerization: The coupling of two pyridine molecules, which can occur under the strong basic conditions of the Chichibabin reaction.[1]
-
Isomer Formation: While amination of 2-methylpyridine is generally directed to the 4- and 6-positions, the formation of other isomers is a possibility, though often in smaller quantities compared to other side reactions.
An alternative synthetic route starting from a furan derivative has been developed specifically to avoid the formation of the hard-to-separate 2,6-diamino-4-methylpyridine byproduct.[2]
Q2: How do reaction conditions influence the formation of the over-amination byproduct, 2,6-diamino-4-methylpyridine?
A2: The formation of 2,6-diamino-4-methylpyridine is highly dependent on the reaction conditions. Key factors include:
-
Temperature: Higher reaction temperatures tend to favor over-amination.
-
Stoichiometry of Sodium Amide: An excess of sodium amide (NaNH₂) significantly increases the likelihood of a second amination event.
To minimize the formation of this byproduct, it is crucial to carefully control these parameters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant presence of 2,6-diamino-4-methylpyridine. | Excess sodium amide and/or high reaction temperature. | Carefully control the stoichiometry of sodium amide to 2-methylpyridine. Maintain the reaction temperature at the lower end of the effective range. Consider a milder amination protocol. |
| Presence of significant dimeric byproducts. | High concentration of reactants; reaction at atmospheric pressure. | Conduct the reaction at a lower concentration. A patent on a modified Chichibabin reaction suggests that running the reaction under pressure can suppress dimerization.[1] |
| Difficulty in separating this compound from byproducts. | Similar solubility profiles of the product and byproducts. | Employ a purification strategy based on the differential basicity of the amino-pyridines. Acid-base extraction can be effective. For instance, a patented method involves dissolving the crude product in a dilute acid solution (pH 2-3), extracting with an organic solvent to remove non-basic impurities, and then carefully adjusting the pH of the aqueous layer to 8-9 to precipitate the purified product.[2] |
Experimental Protocols
Protocol 1: Minimized Over-amination Synthesis of this compound (Modified Chichibabin Reaction)
This protocol is designed to favor the mono-amination of 2-methylpyridine.
Materials:
-
2-methylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride solution (saturated)
-
Diatomaceous earth
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend sodium amide (1.1 equivalents) in anhydrous toluene.
-
Heat the suspension to a gentle reflux.
-
Slowly add a solution of 2-methylpyridine (1.0 equivalent) in anhydrous toluene to the refluxing mixture over 1-2 hours.
-
Maintain the reaction at reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of this compound via Acid-Base Extraction
This protocol is effective for removing non-basic and more basic impurities.
Materials:
-
Crude this compound
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
-
Distilled water
Procedure:
-
Dissolve the crude product in dilute hydrochloric acid to a pH of 2-3.
-
Extract the acidic solution with ethyl acetate to remove any non-basic organic impurities.
-
Carefully add sodium hydroxide solution to the aqueous layer, with constant stirring, until the pH reaches 8-9. This will cause the this compound to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with cold distilled water.
-
Dry the purified product under vacuum.
Visualizing Reaction Pathways
To better understand the relationship between reactants and products, the following diagrams illustrate the key reaction pathways.
Caption: Synthetic pathway from 2-Methylpyridine.
Caption: Troubleshooting logic for synthesis issues.
References
Preventing byproduct formation in the synthesis of 4-Amino-2-methylpyridine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-amino-2-methylpyridine and its analogs. The primary focus is on identifying and preventing the formation of common byproducts to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogs.
Q1: I am observing the formation of a di-aminated byproduct, specifically 2,6-diamino-4-methylpyridine. How can I prevent this?
A1: The formation of 2,6-diamino-4-methylpyridine is a common issue, particularly in amination reactions of di-substituted pyridines. Here are several strategies to minimize this byproduct:
-
Steric Hindrance: Introduce a bulky protecting group on the starting material or use a sterically hindered aminating agent. This can disfavor the second amination at the C6 position.
-
Reaction Conditions: Carefully control the reaction stoichiometry. Avoid using a large excess of the aminating reagent. Lowering the reaction temperature and reducing the reaction time can also help to improve selectivity.
-
Alternative Synthetic Route: A patented method avoids this byproduct by starting with 2-(4-methylfuran) ethyl formate.[1][2] This route involves ring expansion, hydroxyl chlorination, and dechlorination, which circumvents the direct di-amination issue.[1][2]
Q2: My reaction is producing partially hydrogenated byproducts like dihydropyridines and tetrahydropyridines during a reduction step. What can I do to drive the reaction to completion?
A2: Incomplete reduction is a frequent challenge in pyridine hydrogenation. To favor the formation of the desired fully aromatic amine, consider the following troubleshooting steps:
-
Increase Hydrogen Pressure: Higher hydrogen pressure can improve the rate of hydrogenation and promote complete reduction.
-
Optimize Catalyst Loading: Ensure sufficient catalyst is used. A typical loading is 5-10 mol%.
-
Change the Catalyst: Some catalysts are more effective for pyridine hydrogenation. Rhodium on carbon (Rh/C) or platinum-based catalysts like PtO₂ (Adams' catalyst) are often more active than palladium on carbon (Pd/C).[3]
-
Elevate the Temperature: Increasing the reaction temperature can enhance the reaction rate, but monitor for potential side reactions.
-
Solvent Choice: Protic solvents such as acetic acid or ethanol can accelerate the reaction.[3]
Q3: I am observing N-alkylation of my product, especially when using alcoholic solvents at elevated temperatures. How can this be avoided?
A3: N-alkylation occurs when the newly formed amino group acts as a nucleophile and reacts with the alcohol solvent. To mitigate this:
-
Lower the Reaction Temperature: If the reaction kinetics allow, performing the hydrogenation or amination at a lower temperature can reduce the rate of N-alkylation.
-
Use a Non-Alkylating Solvent: Switch to a solvent that is less likely to act as an alkylating agent, such as ethyl acetate, tetrahydrofuran (THF), or dioxane.[3]
-
Nitrogen Protection: If compatible with your overall synthetic scheme, protecting the amino group in situ can be an effective strategy, although this will add extra steps to your synthesis.
Q4: My purification is challenging due to the similar polarity of the desired product and byproducts. What purification strategies are recommended?
A4: Purifying this compound analogs from closely related impurities can be difficult. Here are some effective methods:
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the amino group allows for effective purification through acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The aminopyridine will move to the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be extracted with an organic solvent. A patent suggests adjusting the pH to 2-3 with a dilute acid, extracting impurities with an organic solvent, and then adjusting the aqueous phase to a pH of 8-9 to recover the product.[1][2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Chromatography: While potentially challenging, column chromatography with a carefully selected eluent system can separate products with minor polarity differences. Consider using a gradient elution.
Quantitative Data on Byproduct Formation
The following table summarizes potential byproducts and conditions that may influence their formation.
| Byproduct | Parent Reaction Type | Conditions Favoring Formation | Strategies for Minimization | Typical Yield Impact |
| 2,6-Diamino-4-methylpyridine | Amination of 2-halo-4-methylpyridine | High temperature, excess aminating agent | Stoichiometric control, lower temperature, alternative synthetic route[1][2] | Can become the major product |
| Dihydropyridines/Tetrahydropyridines | Catalytic Hydrogenation | Insufficient hydrogen pressure, low catalyst loading, less active catalyst (e.g., Pd/C)[3] | Increase H₂ pressure, optimize catalyst loading, use Rh/C or PtO₂[3] | Reduces yield of the desired product |
| N-Alkylated Aminopyridines | Reactions in alcoholic solvents | High temperature | Use non-alkylating solvents (e.g., ethyl acetate, THF), lower reaction temperature[3] | Can lead to a mixture of products |
| Dehalogenated Byproducts | Cross-coupling/Amination | Palladium catalysts, high temperature, prolonged reaction times | Use rhodium-based catalysts, optimize reaction conditions (lower temperature and pressure)[3] | Can consume starting material |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylpyridine via Chichibabin Reaction (Conceptual)
This is a general representation and requires optimization for specific analogs.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodamide (NaNH₂) to an anhydrous solvent like toluene or xylene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: Heat the suspension to reflux. Slowly add a solution of 2-methylpyridine in the same anhydrous solvent through the dropping funnel.
-
Reaction: Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature and cautiously quench with water or an aqueous solution of ammonium chloride to decompose the excess sodamide.
-
Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or acid-base extraction as described in the troubleshooting section.
Protocol 2: Purification of 2-Amino-4-methylpyridine Crude Product
This protocol is adapted from a patented method.[1][2]
-
Dissolution: Dissolve the crude 2-amino-4-methylpyridine in a dilute aqueous acid solution (e.g., dilute HCl) until the pH reaches 2-3.
-
Extraction of Impurities: Extract the acidic aqueous solution with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether to remove non-basic organic impurities.
-
Product Recovery: Separate the aqueous layer and slowly add a basic solution (e.g., sodium hydroxide, sodium carbonate, or ammonia water) with stirring until the pH reaches 8-9.
-
Isolation: The 2-amino-4-methylpyridine product will precipitate out of the solution. If it is a solid, it can be collected by filtration. If it is an oil, it can be extracted with an organic solvent.
-
Drying: Wash the collected solid with water and dry under vacuum. If extracted, dry the organic phase over anhydrous sodium sulfate and concentrate to obtain the purified product. This method has been reported to yield a product with a purity of over 98%.[1]
Visualizations
Below are diagrams illustrating key concepts in the synthesis of this compound analogs.
Caption: Byproduct formation pathway in the amination of a 2-halo-4-methylpyridine.
References
Technical Support Center: HPLC Purity Analysis of 4-Amino-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 4-Amino-2-methylpyridine.
Experimental Protocol: Reversed-Phase HPLC Method
This section details a standard protocol for determining the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Objective: To separate this compound from its potential impurities and degradation products and to quantify its purity.
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions: A typical starting point for method development is summarized in the table below. Optimization may be required based on specific sample characteristics and impurity profiles.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Gradient Elution | See Gradient Timetable below |
Gradient Timetable:
| Time (minutes) | % Mobile Phase B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Sample Preparation:
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution (approx. 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[2]
System Suitability: Before sample analysis, the chromatographic system must be validated. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) for Peak Area | Not more than 2.0% |
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Method Development and Troubleshooting Workflow
The following diagram illustrates a logical workflow for developing and troubleshooting the HPLC method.
Caption: A stepwise workflow for HPLC method development and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why are my peaks tailing or showing poor symmetry?
A1: Peak tailing is a common issue when analyzing basic compounds like aminopyridines. Several factors can contribute to this:
-
Secondary Silanol Interactions: The basic amino group can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric or formic acid) can protonate the silanols and reduce these interactions, leading to more symmetric peaks.[3]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.[2]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting or tailing.
-
Solution: Dissolve the sample in the mobile phase itself or a weaker solvent.[2]
-
-
Column Contamination: Buildup of strongly retained compounds can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent like isopropanol or methanol.[2]
-
Q2: My retention times are drifting or inconsistent. What should I check?
A2: Retention time stability is critical for reliable analysis. Drifting can be caused by:
-
Temperature Fluctuations: Changes in ambient temperature can affect retention.
-
Mobile Phase Composition: An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[5]
-
Inadequate Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs.[4]
-
-
Pump Issues: Inconsistent flow from the pump due to leaks or air bubbles will cause shifts.
Q3: I am observing high baseline noise or drift. What is the cause?
A3: A noisy or drifting baseline can interfere with the detection and integration of small impurity peaks.
-
Air Bubbles: Air in the mobile phase, pump, or detector cell is a common cause.
-
Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging. Purge the pump to remove trapped air.[2]
-
-
Contamination: Contaminated mobile phase, solvents, or a dirty column can lead to baseline issues.
-
Pump Malfunction: Faulty check valves or pump seals can cause pressure fluctuations that manifest as a pulsing baseline.
-
Solution: Clean or replace check valves and inspect pump seals for wear.[3]
-
Q4: I have poor resolution between the main peak and an impurity. How can I improve it?
A4: Achieving baseline separation is key for accurate purity assessment.
-
Optimize Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.[2] Fine-tuning the pH can also be effective, as it changes the ionization state of the analyte and some impurities.
-
Change Stationary Phase: Standard C18 columns may not always provide sufficient selectivity for structurally similar isomers.
-
Solution: Consider columns with different chemistries. Phenyl phases offer π-π interactions, which can be effective for aromatic compounds like pyridines. Fluorinated phases (e.g., PFP) provide alternative selectivity through dipole-dipole interactions.[2]
-
-
Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: Why is reversed-phase HPLC the recommended method for this compound purity?
A1: Reversed-phase HPLC is highly suitable for analyzing polar to non-polar compounds, including substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred technique for separating the main compound from structurally similar impurities that may arise during synthesis or degradation.[1]
Q2: What are the most critical parameters to consider when developing a method for this compound?
A2: For a basic compound like this compound, the most critical parameters are:
-
Mobile Phase pH: Controlling the pH is crucial for achieving good peak shape and consistent retention. A slightly acidic mobile phase (pH 2.5-4.0) is generally recommended.
-
Stationary Phase Selection: While a standard C18 column is a good starting point, specialized phases (e.g., Phenyl-Hexyl) may offer better selectivity for aromatic, nitrogen-containing compounds.[2]
-
Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity and resolution.[2]
Q3: What potential impurities should I expect to see?
A3: Impurities can originate from the synthesis process or degradation. Potential impurities include:
-
Positional Isomers: Isomers such as 2-Amino-4-methylpyridine or other aminopicoline isomers.
-
Starting Materials and Intermediates: Unreacted starting materials from the synthesis route.
-
By-products: Synthesis of related compounds can generate by-products like diamino-methylpyridines, which may be difficult to separate.[7]
-
Degradation Products: Aminopyridines can be susceptible to degradation under oxidative conditions.[8]
Q4: How stable is this compound under typical HPLC conditions?
A4: Studies on the related compound 4-aminopyridine show it is stable in acidic solutions but can degrade under alkaline and oxidative conditions.[8] Therefore, using a slightly acidic mobile phase and freshly prepared solutions is recommended to ensure the stability of this compound during analysis. The compound is generally stable at room temperature when protected from light.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the isolation of 4-Amino-2-methylpyridine from reaction mixtures
Technical Support Center: Isolation of 4-Amino-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are:
-
Acid-Base Extraction: This technique leverages the basicity of the amino group to separate the target compound from non-basic impurities.
-
Crystallization: A widely used method to obtain high-purity crystalline solid this compound.
-
Column Chromatography: Particularly useful for removing closely related impurities that are difficult to separate by other means.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 2-picoline or its derivatives.
-
Isomeric byproducts: Including other aminopicoline isomers.
-
Over-aminated products: A significant potential byproduct is 2,6-diamino-4-methylpyridine, which can be challenging to separate due to similar properties.[1][2][3]
-
Reagents and catalysts: Remnants from the preceding reaction steps.
Q3: My purified this compound is a yellow or brown solid. Is this normal?
A3: While high-purity this compound is typically a white to light yellow crystalline solid, coloration can indicate the presence of impurities.[4] Decolorizing agents like activated carbon can be used during the purification process to remove colored impurities.[3]
Q4: How can I assess the purity of my isolated this compound?
A4: Several analytical techniques can be employed to determine the purity of your product:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying purity and identifying impurities.[5][6]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).
-
Melting Point Analysis: A sharp melting point range close to the literature value (93-97 °C) is indicative of high purity.[5]
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect pH for acidification | Ensure the aqueous phase is acidified to a pH of 2-3 to fully protonate the this compound, making it soluble in the aqueous layer.[3] |
| Incorrect pH for basification | After washing the aqueous layer with an organic solvent to remove neutral impurities, adjust the pH to 8-9 with a suitable base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the product and precipitate it out of the aqueous solution.[3] |
| Incomplete extraction from the organic layer | Perform multiple extractions (at least 3) of the organic phase with the acidic aqueous solution to ensure complete transfer of the protonated product. |
| Product loss during filtration | Ensure the precipitated product is completely collected from the filtration apparatus. Wash the filter cake with a small amount of cold distilled water to remove residual salts. |
Problem: The final product is contaminated with 2,6-diamino-4-methylpyridine.
| Possible Cause | Troubleshooting Step |
| Similar basicity of the diamino impurity | The described acid-base extraction method is reported to effectively separate this compound from the 2,6-diamino byproduct.[3] Adhering to the specified pH ranges is crucial. |
| Inefficient washing of the aqueous phase | Thoroughly wash the acidic aqueous phase containing the protonated product with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove any less basic organic impurities before basification.[3] |
Crystallization
Problem: this compound fails to crystallize or oils out.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | This compound is soluble in polar organic solvents like alcohols (methanol, ethanol) and DMF, and moderately soluble in water. It is slightly soluble in aliphatic hydrocarbons and petroleum ether.[3] A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Experiment with mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane). |
| Solution is not saturated | Concentrate the solution by carefully evaporating some of the solvent. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. A slower cooling rate promotes the formation of larger, purer crystals. |
| Presence of significant impurities | If the product oils out, it may be due to a high concentration of impurities. Consider pre-purifying the crude material using acid-base extraction or a quick column chromatography pass before attempting crystallization. |
Problem: Low yield after crystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is too soluble in the cold solvent | If the product remains significantly soluble even at low temperatures, consider using an anti-solvent. Dissolve the product in a good solvent and then slowly add a poor solvent in which the product is insoluble until turbidity is observed. Heat to redissolve and then cool slowly. |
| Premature filtration | Ensure crystallization is complete before filtering. Check for any further crystal formation in the mother liquor upon further cooling. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate eluent system | For aminopyridines, a gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. Based on protocols for similar compounds, a petroleum ether/ethyl acetate or hexane/ethyl acetate gradient is a good starting point.[7] The optimal mobile phase should give the product an Rf value of approximately 0.2-0.3 on a TLC plate.[7] |
| Column overloading | Do not exceed the loading capacity of your column. As a general rule, use about 40-50 g of silica gel for every 1 g of crude product.[7] |
| Co-elution of impurities | If impurities have very similar polarity, consider a different stationary phase or an alternative purification technique like acid-base extraction prior to chromatography. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is adapted from a patented method and is effective for removing impurities, including the 2,6-diamino-4-methylpyridine byproduct, to achieve a purity of over 98.5%.[1][2][3]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.[3]
-
Acidification: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., dilute HCl, acetic acid, or sulfuric acid) to adjust the pH of the aqueous layer to 2-3.[3] Repeat the extraction 2-3 times. Combine the aqueous extracts.
-
Washing: Wash the combined acidic aqueous extracts with a fresh portion of the organic solvent to remove any neutral or weakly basic impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a basic solution (e.g., sodium hydroxide, sodium carbonate, or ammonia water) with stirring until the pH reaches 8-9.[3] this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with cold distilled water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography (General Guidance)
This protocol is a general guideline based on the purification of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine.[7] Optimization will be necessary for your specific crude mixture.
-
TLC Analysis: Analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Test various ratios of a non-polar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate). The optimal eluent system should provide a good separation of the desired product (Rf value of ~0.2-0.3) from impurities.[7]
-
Column Packing: Prepare a silica gel column using the slurry method with your initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Begin elution with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Moderately Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethylformamide (DMF) | Freely Soluble | [3] |
| Aliphatic Hydrocarbons | Slightly Soluble | [3] |
| Petroleum Ether | Slightly Soluble | [3] |
Table 2: Purity and Yield Data from a Patented Purification Method
| Purification Method | Crude Product | Final Purity | Overall Yield | Reference |
| Acid-Base Extraction | Yellow Solid | > 98.5% | 91.2% (from 2-amino-3-chloro-4-methylpyridine) | [1][3] |
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Logical steps for purification via acid-base extraction.
References
- 1. osha.gov [osha.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Regioselectivity in the Functionalization of 4-Amino-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of 4-amino-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
A1: The primary challenges arise from the competing directing effects of the activating amino group and the pyridine ring's inherent reactivity. The amino group strongly activates the ring towards electrophilic substitution, primarily at the C3 and C5 positions. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, particularly at the C2, C4, and C6 positions, making nucleophilic substitution and metallation more feasible at these sites. The interplay of these electronic effects can often lead to mixtures of isomers, making selective functionalization difficult.
Q2: How do the amino and methyl groups influence the reactivity of the pyridine ring?
A2: The 4-amino group is a powerful activating group that directs electrophiles to the ortho (C3 and C5) positions through resonance donation of its lone pair of electrons. The 2-methyl group has a weaker activating effect through induction. For metallation reactions (e.g., lithiation), the pyridine nitrogen can act as a directing group, favoring functionalization at the C2 and C6 positions. The acidity of the methyl group's protons is also increased, allowing for its deprotonation and subsequent functionalization.
Q3: Is it necessary to protect the 4-amino group during functionalization?
A3: Protection of the 4-amino group is often crucial for achieving high regioselectivity, especially when targeting positions other than C3 and C5. The unprotected amino group can interfere with many reagents, such as organometallics, and its strong directing effect can lead to undesired side reactions. Protecting the amino group allows for more controlled functionalization at other positions.
Q4: What are some common protecting groups for the amino functionality on a pyridine ring?
A4: Common protecting groups for aminopyridines include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), as well as pyrrole derivatives. The choice of protecting group depends on the subsequent reaction conditions, as their stability to acid, base, and hydrogenation varies.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 3- and 5-substituted isomers | Strong activation by the 4-amino group directs to both ortho positions. | 1. Use a milder reagent: For halogenation, N-halosuccinimides (NBS, NCS, NIS) often provide better selectivity than elemental halogens. 2. Control reaction temperature: Lowering the temperature can sometimes improve selectivity. 3. Employ a directing group strategy: Protecting the amino group can alter its directing effect. |
| Formation of di-substituted products | The activated ring is susceptible to multiple substitutions. | 1. Use stoichiometric amounts of the electrophile: Carefully control the reagent stoichiometry to favor mono-substitution. 2. Slow addition of the electrophile: Adding the reagent dropwise at a low temperature can help minimize over-reaction. |
Issue 2: Low Yield or No Reaction in C-H Metallation/Functionalization (e.g., at C6-position)
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | 1. Incomplete deprotonation. 2. The chosen base is not strong enough. 3. The electrophile is not reactive enough. | 1. Use a stronger base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used. 2. Protect the amino group: The acidic proton of the amino group will be deprotonated first. Protection is often necessary. 3. Increase reaction temperature or time: Allow more time for the reaction to proceed to completion. |
| Functionalization at an undesired position | The directing effect of the pyridine nitrogen is not dominant. | 1. Use a chelating directing group: A protected amino group can sometimes act as a directing group for ortho-lithiation. 2. Screen different organolithium reagents and additives: The choice of base and additives like TMEDA can influence regioselectivity. |
Issue 3: Failed Suzuki Coupling with Halogenated this compound
| Symptom | Possible Cause | Suggested Solution |
| Low or no yield of the coupled product | 1. Catalyst inhibition by the pyridine nitrogen or amino group. 2. Dehalogenation of the starting material. 3. Protodeborylation of the boronic acid/ester. | 1. Choose an appropriate ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings.[1] 2. Use a milder base: Bases like K₂CO₃ or Cs₂CO₃ can be effective while minimizing side reactions.[1] 3. Use anhydrous conditions and boronic esters: Pinacol esters of boronic acids are more stable towards protodeborylation.[1] |
| Formation of homocoupled byproducts | Inefficient cross-coupling or side reactions of the organoboron reagent. | 1. Optimize the stoichiometry: Use a slight excess of the boronic acid/ester. 2. Degas the reaction mixture: Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
Quantitative Data Presentation
Table 1: Regioselectivity in the Bromination of 2-Amino-4-methylpyridine
| Reagent | Position of Bromination | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 5 | DMF | 20 | 80 | [2] |
Table 2: Functionalization of N-Protected this compound at the C6-Position
| Electrophile | Product | Yield (%) | Reference |
| Acetaldehyde | 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol | High | [3] |
| Methyl Iodide (after formation of an alcohol at C6) | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-methoxypropyl)-4-methylpyridine | Not specified | [3] |
Experimental Protocols
Protocol 1: Regioselective Bromination at the C5-Position[2]
This protocol describes the selective synthesis of 2-amino-5-bromo-4-methylpyridine.
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF in a three-neck round-bottom flask.
-
Cool the flask in an ice bath.
-
Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, maintaining the temperature between 0-20°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 8-10 hours).
-
Upon completion, pour the reaction mixture into ice water, which will cause a brown solid to precipitate.
-
Filter the solid using a Buchner funnel and wash it thoroughly with water.
-
Wash the dried brown solid with 164 ml of acetonitrile.
-
Filter the solid again and dry to obtain 2-amino-5-bromo-4-methylpyridine.
Expected Yield: Approximately 80% (42 g).[2]
Protocol 2: Functionalization at the C6-Position via N-Protection and Lithiation[3]
This protocol outlines a general strategy for introducing substituents at the C6-position.
Part A: N-Protection of the 4-Amino Group A common method for protecting the amino group of aminopyridines is the formation of a 2,5-dimethylpyrrole derivative.
Part B: Lithiation and Electrophilic Quench
-
Dissolve the N-protected this compound in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20°C.
-
Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes. The lithiation occurs selectively at the 6-position.
-
After stirring for a period to ensure complete lithiation, cool the mixture to -78°C.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise.
-
Allow the reaction to warm to room temperature and then quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Part C: Deprotection of the 4-Amino Group [3]
-
Dissolve the N-protected product in a mixture of ethanol and water.
-
Add an excess of hydroxylamine hydrochloride (NH₂OH·HCl).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction with a saturated aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Visualizations
Caption: Directing effects in electrophilic substitution of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Amino-2-methylpyridine and 2-Amino-4-methylpyridine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminopyridines serve as crucial building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. The positional isomerism of substituents on the pyridine ring can dramatically influence the chemical and biological properties of these compounds. This guide provides a detailed comparative analysis of two such isomers: 4-Amino-2-methylpyridine and 2-Amino-4-methylpyridine, offering insights into their synthesis, physicochemical properties, and applications, with a particular focus on their relevance to drug discovery and development.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physicochemical and spectroscopic properties of these isomers is essential for their effective utilization in research and synthesis. The location of the amino and methyl groups on the pyridine ring impacts their electronic environment, which in turn affects their basicity, reactivity, and spectral characteristics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Amino-4-methylpyridine |
| CAS Number | 18437-58-6[1] | 695-34-1[2] |
| Molecular Formula | C₆H₈N₂[1] | C₆H₈N₂[2] |
| Molecular Weight | 108.14 g/mol [1] | 108.14 g/mol [2] |
| Melting Point | 93-97 °C | 96-99 °C |
| Boiling Point | Not specified | 230 °C |
| pKa (of conjugate acid) | Not explicitly found; predicted to be less basic than 4-aminopyridine (pKa 9.17) | 7.49 |
| Solubility | Soluble in methanol[3] | Soluble in water, lower alcohols, chloroform, ethyl acetate, and DMF[4] |
Table 2: Comparison of Spectroscopic Data
| Spectrum | This compound | 2-Amino-4-methylpyridine |
| ¹H NMR (CDCl₃, ppm) | δ ~7.8 (d, 1H), ~6.3-6.4 (m, 2H), ~2.3 (s, 3H), ~4.5 (br s, 2H) | δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (br s, 2H), 2.16 (s, 3H)[5] |
| ¹³C NMR (CDCl₃, ppm) | No readily available data | δ 158.7, 148.5, 147.9, 115.9, 108.2, 21.1 |
| FT-IR (cm⁻¹) | Key peaks expected for N-H stretching (amine), C-H stretching (methyl and aromatic), C=C and C=N stretching (aromatic ring) | Key peaks observed for N-H stretching, C-H stretching, and aromatic ring vibrations.[6] |
Synthesis and Reactivity
Both isomers can be synthesized through various routes, often involving the reduction of a corresponding nitropyridine precursor. The choice of synthesis strategy depends on the availability of starting materials and the desired scale of production.
General Synthesis Workflow
The synthesis of both aminomethylpyridines can be conceptualized through a generalized workflow, often starting from a substituted pyridine and proceeding through function group interconversions.
Caption: A generalized workflow for the synthesis of aminomethylpyridines.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Methyl-4-nitropyridine
This protocol is based on the general method for the reduction of nitropyridines.[7]
Materials:
-
2-Methyl-4-nitropyridine
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
To a stirred suspension of iron powder in water, add a small amount of concentrated hydrochloric acid and heat the mixture.
-
Slowly add a solution of 2-methyl-4-nitropyridine in ethanol to the heated mixture.
-
After the addition is complete, continue to heat and stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is basic.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Amino-4-methylpyridine from 4-methylfuran derivative
This patented method describes a multi-step synthesis starting from a furan derivative.[8]
Materials:
-
Ethyl 2-(4-methylfuran) formate
-
Dimethylformamide (DMF)
-
Formamide
-
Ammonia gas
-
Dilute Hydrochloric Acid
-
Sodium Hydroxide solution
-
Diethyl ether
-
Benzoic acid
-
Copper powder
Procedure:
-
Ring Expansion: Dissolve ethyl 2-(4-methylfuran) formate in DMF, add a water-removing agent and formamide, and introduce ammonia gas. Reflux the reaction mixture.
-
Hydroxyl Chlorination and Dechlorination: The intermediate, 2-amino-3-hydroxy-4-methylpyridine, is then subjected to chlorination followed by a dechlorination step. For the final dechlorination, 2-amino-3-chloro-4-methylpyridine is mixed with benzoic acid and copper powder and heated.
-
Work-up and Purification: After the reaction, the mixture is worked up by adjusting the pH and filtering to obtain the crude product. The crude 2-Amino-4-methylpyridine is then purified by dissolving it in a dilute acid solution, extracting with an organic solvent to remove impurities, and then precipitating the product by making the aqueous phase alkaline.
Biological Activity and Applications
The most significant difference between the two isomers lies in their reported biological activities. 2-Amino-4-methylpyridine is a well-documented and potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. In contrast, there is a notable lack of literature on the iNOS inhibitory activity of this compound, suggesting it is likely inactive or significantly less potent in this regard.
Table 3: Comparison of Biological Activity
| Biological Target/Application | This compound | 2-Amino-4-methylpyridine |
| iNOS Inhibition | No significant activity reported. | Potent inhibitor. IC₅₀ of 6 nM against mouse iNOS and 40 nM against human recombinant iNOS.[9] |
| Mechanism of Action | Not applicable. | Competitive inhibitor with respect to the substrate, L-arginine.[9] |
| Therapeutic Potential | Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.[10] | Investigated for its potential in treating inflammatory conditions and neuropathic pain due to its iNOS inhibitory activity.[11] |
| Other Applications | Used in the synthesis of dyes and pigments and as a ligand in coordination chemistry. | Acts as a ligand to form metal complexes.[10] |
iNOS Inhibition by 2-Amino-4-methylpyridine
The inhibition of iNOS by 2-Amino-4-methylpyridine is a key area of interest for drug development. Overproduction of nitric oxide (NO) by iNOS is associated with various inflammatory and neurodegenerative diseases.
Caption: Competitive inhibition of iNOS by 2-Amino-4-methylpyridine.
Protocol 3: In Vitro iNOS Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds against iNOS.[9]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test compound (2-Amino-4-methylpyridine)
-
L-arginine
-
Griess Reagent (for nitrite measurement)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture and iNOS Induction: Culture RAW 264.7 cells in appropriate medium. Induce iNOS expression by treating the cells with LPS and IFN-γ for a specified period (e.g., 24 hours).
-
Inhibition Assay: Treat the iNOS-induced cells with varying concentrations of the test compound (2-Amino-4-methylpyridine).
-
Nitrite Measurement: After incubation with the inhibitor, collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. The absorbance is measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the inhibitor compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of iNOS activity.
Conclusion
This comparative analysis highlights the distinct chemical and biological profiles of this compound and 2-Amino-4-methylpyridine. While they share similar basic chemical structures, the positional difference of the amino and methyl groups leads to a significant divergence in their biological activities. 2-Amino-4-methylpyridine emerges as a compound of significant interest for drug development due to its potent and selective inhibition of iNOS. In contrast, this compound is primarily a versatile synthetic intermediate. For researchers and scientists in drug discovery, this guide underscores the importance of understanding isomeric differences and provides a foundation for the rational selection and application of these valuable pyridine building blocks.
References
- 1. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-4-methylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 5. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 4-Amino-2-methylpyridine using HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-Amino-2-methylpyridine (CAS: 18437-58-6) is a cornerstone of reliable and reproducible research. The presence of impurities can significantly alter chemical reactivity, biological activity, and safety profiles, making rigorous analytical validation indispensable. This guide provides an objective comparison of two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful separation technique that excels at detecting and quantifying impurities, even those structurally similar to the main compound. By employing a stationary phase (column) and a mobile phase, components in a mixture are separated based on their differential partitioning, allowing for high-resolution analysis. For polar compounds like aminopyridines, reversed-phase HPLC is the most common and effective approach.
Experimental Protocol: HPLC Purity of this compound
This protocol is a representative method for determining the purity of this compound and its related substances.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. System Suitability: Before analysis, the system's performance is verified by injecting the standard solution five times. The system is deemed suitable if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Tailing Factor: Between 0.8 and 1.5.
-
Theoretical Plates: Not less than 3000.
5. Analysis: Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Nuclear Magnetic Resonance (NMR) for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that determines purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and weight.[1][2] A key advantage of qNMR is that it does not require a reference standard of the analyte itself and provides a direct measure of molar quantity, making it highly accurate.[3]
Experimental Protocol: Quantitative ¹H NMR Purity of this compound
This protocol outlines a qNMR method for the absolute purity determination of this compound.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone), with high purity and non-overlapping signals.
2. Sample Preparation:
-
Weighing: Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into the same vial using an analytical balance. Record the exact weights.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Nucleus: ¹H
-
Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically D1 ≥ 5 x T₁, where T₁ is the spin-lattice relaxation time). A value of 30 seconds is often a safe starting point.
-
Number of Scans: 16 to 64, depending on the concentration.
-
Spectral Width: Appropriate range to cover all analyte and standard signals (e.g., -1 to 13 ppm).
4. Data Processing and Analysis:
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate integration.
-
Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet from the methyl group) and a known signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
Pstd: Purity of the internal standard
-
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for purity validation depends on the specific requirements of the analysis. Below is a summary of their performance characteristics and a discussion of potential impurities.
Performance Comparison
The following table summarizes hypothetical, yet typical, performance data for the two techniques in the analysis of this compound.
| Parameter | HPLC (UV Detection) | ¹H NMR (400 MHz) |
| Purity (%) | 99.5 (Area %) | 99.4 (mass %) |
| Precision (RSD %) | ≤ 1.0% | ≤ 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% |
| Analysis Time per Sample | ~35 minutes | ~15 minutes |
| Key Advantage | High sensitivity for impurities | High accuracy and precision (primary method) |
| Key Limitation | Requires analyte-specific reference standard for identity | Lower sensitivity for trace impurities |
Potential Impurities Profile
Identifying potential impurities is crucial for developing a robust analytical method. For this compound, impurities may arise from starting materials, side reactions, or degradation.
| Potential Impurity | Structure | Approx. HPLC RT (min) | Key ¹H NMR Signal (DMSO-d₆, ppm) |
| 2-Amino-4-methylpyridine | Isomer | ~12.5 | Methyl singlet at ~2.2 ppm |
| 4-Nitro-2-methylpyridine | Precursor | ~18.0 | Methyl singlet at ~2.6 ppm |
| 2,4-Diaminopyridine | Potential By-product | ~8.0 | Absence of methyl signal |
| 2-Methylpyridine | Starting Material | ~15.0 | Methyl singlet at ~2.4 ppm |
Discussion:
-
Sensitivity: HPLC with UV detection is generally more sensitive than NMR for detecting trace-level impurities, making it the preferred method for impurity profiling where the identity of impurities is known. Its ability to achieve low limits of detection (LOD) and quantification (LOQ) is critical for pharmaceutical applications where strict impurity thresholds are enforced.
-
Accuracy and Trueness: qNMR is considered a primary ratio method, meaning it provides a more "true" or absolute measure of purity without the need for a specific reference standard of the analyte. The purity value is directly traceable to the certified internal standard. HPLC purity, when calculated by area percent, assumes that all components have the same response factor at the detection wavelength, which can introduce bias.
-
Specificity: Both techniques offer high specificity. HPLC separates compounds physically, providing distinct peaks for different analytes. NMR provides a unique spectral fingerprint for each molecule, allowing for unambiguous identification based on chemical shifts and coupling patterns.
-
Throughput and Simplicity: NMR generally offers a faster analysis time per sample once the instrument is set up. Sample preparation is also straightforward. HPLC methods, especially those with long gradient elution, have a lower throughput.
Conclusion and Recommendations
Both HPLC and NMR are powerful and complementary techniques for assessing the purity of this compound. The optimal choice depends on the analytical objective.
-
For routine quality control, release testing, and detailed impurity profiling , where high sensitivity to trace components is paramount, HPLC is the recommended technique . Its ability to separate and quantify known and unknown impurities down to very low levels is unmatched.
-
For the certification of reference materials or when the highest accuracy and precision in absolute purity determination are required , qNMR is the superior method . Its status as a primary technique provides a robust and defensible purity value without reliance on an analyte-specific standard.
In a comprehensive drug development setting, both techniques are often used in conjunction: HPLC for detecting and tracking impurities, and qNMR for the definitive purity assignment of the final compound or reference material.
References
A Comparative Guide to 4-Amino-2-methylpyridine and Other Pyridine Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate pyridine building block is a critical decision that can significantly impact the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides an objective, data-driven comparison of 4-amino-2-methylpyridine with other common pyridine building blocks, focusing on their performance in key synthetic transformations.
Introduction to Pyridine Building Blocks
Pyridine derivatives are integral to the structure of numerous FDA-approved drugs and biologically active compounds. Their utility stems from their ability to act as bioisosteres of phenyl rings, engage in hydrogen bonding, and coordinate to metal centers. Common pyridine building blocks can be broadly categorized by their substituent patterns, which dictate their reactivity and synthetic applications. This guide will focus on comparing this compound with other aminopyridines and halopyridines in widely used synthetic reactions.
Performance in Key Synthetic Reactions
The choice of a pyridine building block is often dictated by its reactivity in specific chemical transformations. Here, we compare the performance of this compound and its counterparts in three fundamental reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The efficiency of this reaction with pyridine substrates is highly dependent on the nature and position of the substituents on the pyridine ring.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85[1][2] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82[1][2] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88[1][2] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78[1][2] |
| 5 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (µW) | - | 81[3] |
| 6 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 |
Note: 5-Bromo-2-methylpyridin-3-amine is a structural isomer of a brominated derivative of this compound and serves as a good proxy for its reactivity.
Analysis:
The data suggests that aminopyridines are effective substrates in Suzuki-Miyaura couplings, providing good to excellent yields with a range of arylboronic acids. The electron-donating nature of the amino group can facilitate the oxidative addition step. In comparison, halopyridines such as 2-chloropyridine can also be highly effective coupling partners, often requiring more specialized ligand systems like SPhos to achieve high yields. The methyl group in this compound is expected to have a minor electronic effect on the reactivity at a distal position but can influence the solubility and crystalline nature of the products.
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the synthesis of aryl-alkyne linkages, which are important motifs in many biologically active molecules.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 80 | 10 | 92[4] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 80 | 10 | 95[4] |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 80 | 10 | 88[4] |
| 4 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 80 | 10 | 90[4] |
Analysis:
2-Aminopyridine derivatives are excellent substrates for the Sonogashira coupling, affording high yields with both aryl and alkyl alkynes. The presence of the amino group is well-tolerated and can even be beneficial. For a hypothetical Sonogashira coupling involving a brominated derivative of this compound, similar high reactivity and yields would be expected. The choice of catalyst and base is crucial for optimizing the reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for the introduction of heteroatom nucleophiles onto an aromatic ring. The reactivity of the pyridine ring in SNAr is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.
Reactivity Comparison:
| Pyridine Building Block | Leaving Group Position | Activating/Deactivating Groups | General SNAr Reactivity |
| 4-Amino-2-chloropyridine | 2 | Amino (donating), Methyl (donating) | Moderate |
| 2,4-Dichloropyridine | 2 and 4 | Chloro (withdrawing) | High (selective at C4)[5] |
| 2-Chloropyridine | 2 | None | Low |
| 2-Fluoro-5-nitropyridine | 2 | Nitro (strongly withdrawing) | Very High |
Analysis:
In SNAr reactions, halopyridines are the typical substrates. The reactivity is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. For a hypothetical 2-chloro-4-amino-6-methylpyridine, the electron-donating amino and methyl groups would decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. In contrast, dichloropyridines are much more reactive, with substitution often occurring selectively at the 4-position due to better stabilization of the intermediate by the ring nitrogen.[5] Therefore, for SNAr reactions, building blocks like 2,4-dichloropyridine are generally superior to aminohalopyridines if direct amination is not the desired outcome.
Application in Drug Discovery: Kinase Inhibitors
Pyridine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP within the kinase active site. This compound and its derivatives have been utilized in the synthesis of inhibitors for various kinases, including those in the p38 MAP kinase pathway, which is a key regulator of inflammatory responses.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
The diagram illustrates how extracellular signals like inflammatory cytokines and environmental stress activate a cascade of kinases, ultimately leading to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to regulate gene expression involved in inflammation and apoptosis.[6][7] Pyridine-based inhibitors, often synthesized from building blocks like this compound, can be designed to target the ATP-binding site of p38 MAPK, thereby blocking its activity and mitigating the downstream cellular responses.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in synthesis.
General Procedure for Suzuki-Miyaura Coupling of a Brominated this compound Analogue
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[8]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry round-bottom flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is based on the palladium-catalyzed coupling of 2-amino-3-bromopyridines with terminal alkynes.[4]
Materials:
-
2-Amino-3-bromopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 eq)
-
Triphenylphosphine (PPh₃) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine, the terminal alkyne, and triethylamine to the flask.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.
Conclusion
The selection of an optimal pyridine building block is a multifaceted decision that depends on the specific synthetic transformation and the desired final product.
-
This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, where the amino group can be well-tolerated and may even enhance reactivity. Its utility is particularly pronounced in the synthesis of complex molecules like kinase inhibitors.
-
Halopyridines , such as 2-chloropyridine and 2,4-dichloropyridine, are the preferred building blocks for SNAr reactions. Their reactivity is significantly enhanced by the presence of electron-withdrawing groups. While an amino-substituted halopyridine can undergo SNAr, its reactivity is generally lower than that of its non-amino-substituted or nitro-substituted counterparts.
-
Other Aminopyridines , such as 2-aminopyridine and 3-aminopyridine, exhibit similar reactivity profiles to this compound in cross-coupling reactions. The position of the amino group can influence the basicity and nucleophilicity of the ring nitrogen, which may have subtle effects on reaction outcomes and the properties of the final products.
Ultimately, a thorough understanding of the electronic and steric properties of each building block, supported by the experimental data and protocols presented in this guide, will empower researchers to make informed decisions and devise efficient and robust synthetic strategies for the construction of novel pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Amino-2-methylpyridine Derivatives as iNOS Inhibitors: A Comparative Guide
In the landscape of selective inducible nitric oxide synthase (iNOS) inhibition, derivatives of the 4-Amino-2-methylpyridine scaffold have emerged as a promising class of compounds. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this field. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors highly sought-after therapeutic agents.
Comparative Efficacy of iNOS Inhibitors
The inhibitory potency and selectivity of various aminopyridine-based compounds have been evaluated using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the ratio of IC50 values against other NOS isoforms (nNOS and eNOS) indicates selectivity. A higher IC50 ratio for eNOS/iNOS and nNOS/iNOS signifies greater selectivity for iNOS, which is crucial for minimizing off-target effects.
| Compound | Scaffold | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |
| Compound 17 | 2-Amino-4-methylpyridine | 2185 | 19 | 20425 | ~9.3 | ~0.0087 | [1] |
| 2-amino-4-methylpyridine | 2-Amino-4-methylpyridine | 6 | 100 | 100 | ~16.7 | ~16.7 | [2][3] |
| Compound 9 | 2-amino-4-methylpyridine | IC50 value not specified but stated to be less potent than compound 18 | - | - | - | - | [4] |
| Compound 18 | 2-amino-4-methylpyridine | Most potent of the series, but specific IC50 not provided. | - | - | ~30-fold vs eNOS | ~10-fold vs nNOS | [4] |
| Compound 20 | 2-amino-4-methylpyridine | Less potent than compound 18 | - | - | - | - | [4] |
| Aminoguanidine | Guanidine | 2100 | - | - | - | - | [5] |
| 1400W | N-(3-(aminomethyl)benzyl)acetamidine | - | - | - | Highly selective for iNOS | Highly selective for iNOS | [4] |
Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. "Compound 17" is noted for its excellent potency and selectivity for nNOS over iNOS and eNOS.[1] In contrast, the parent compound, 2-amino-4-methylpyridine, shows high potency for murine iNOS.[2][3]
Key Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for screening iNOS inhibitors.
Caption: LPS-induced iNOS signaling pathway.
Caption: Experimental workflow for iNOS inhibitor screening.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines for key experiments cited in the evaluation of iNOS inhibitors.
In Vitro iNOS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified iNOS enzyme.
1. Materials:
-
Purified recombinant human or murine iNOS enzyme.
-
L-Arginine (substrate).
-
NADPH (cofactor).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Calmodulin.
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
Test compounds (iNOS inhibitors).
-
Griess Reagent (for colorimetric detection of nitrite).
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, iNOS enzyme, NADPH, BH4, and calmodulin.
-
Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding L-Arginine.
-
Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the amount of nitric oxide produced. This is typically done indirectly by quantifying the concentration of nitrite, a stable oxidation product of NO, using the Griess assay.[6]
-
Add Griess Reagent to the reaction mixture.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based iNOS Inhibition Assay (using Macrophages)
This assay assesses the ability of a compound to inhibit iNOS activity within a cellular context, providing insights into cell permeability and intracellular efficacy.
1. Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression.[5]
-
Test compounds (iNOS inhibitors).
-
Griess Reagent.
2. Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.
-
Incubate the cells for a prolonged period (e.g., 18-24 hours) to allow for iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess assay as described in the in vitro protocol.
-
Calculate the percentage of inhibition of NO production at each concentration of the test compound.
-
Determine the IC50 value.
Note on Selectivity Assays: To determine the selectivity of the inhibitors, similar enzyme inhibition assays are performed using purified nNOS and eNOS enzymes. The IC50 values obtained for each isoform are then compared.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma): possible heterogeneity of iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
Cross-Validation of Analytical Results for 4-Amino-2-methylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical results for 4-Amino-2-methylpyridine (CAS: 18437-58-6), a key building block in pharmaceutical synthesis. Ensuring the purity and quality of this intermediate is critical for the integrity and safety of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a comparative analysis to aid researchers in selecting the most suitable methods for their applications.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an analytical method for the quality control of this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. |
| Primary Use | Purity determination, quantification of impurities, stability testing. | Identification of impurities, structural elucidation, analysis of volatile related substances. |
| Sample Volatility | Not required. | Required (derivatization may be necessary). |
| Limit of Detection (LOD) | Typically in the low ng range. | Can reach pg to fg levels, especially with selected ion monitoring (SIM). |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng range. | Can reach pg to ng levels. |
| Precision (RSD%) | Generally < 2% for the main analyte. | Typically < 5% with an internal standard. |
| Accuracy (Recovery %) | 98-102% for the main analyte. | 95-105% with an internal standard. |
| Specificity | High, especially with diode array detection (DAD) for peak purity analysis. | Very high, provides structural information for peak identification. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for similar pyridine derivatives and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is adapted from a validated procedure for a structurally similar compound and is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Due to the polarity of this compound, derivatization is recommended to improve its volatility and chromatographic peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental workflows and the logical relationships in the analytical process, the following diagrams are provided.
Caption: Workflow for the determination of purity and impurities of this compound by HPLC.
Caption: Workflow for the identification of impurities in this compound by GC-MS.
Caption: Logical relationship for the cross-validation of analytical results.
A Comparative Guide to the Synthetic Routes of 4-Amino-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2-methylpyridine, a vital heterocyclic building block, is a key intermediate in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its efficient and scalable synthesis is a topic of significant interest in organic and medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and the underlying chemical principles.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The table below summarizes the key quantitative data for the most common and effective routes, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: From 2-Chloro-4-nitropyridine | 2-Chloro-4-nitropyridine | 1. Diethyl malonate, NaH; 2. H₂SO₄; 3. Pd/C, H₂ | 18-24 hours | ~85 | >98 | High yield and purity. | Multi-step process, potentially expensive starting material. |
| Route 2: From 2-Methyl-4-nitropyridine N-oxide | 2-Methyl-4-nitropyridine N-oxide | Pd/C, H₂ | 4-6 hours | ~95 | >99 | High yield, excellent purity, and a relatively clean reaction. | Starting material synthesis requires an additional step (N-oxidation and nitration). |
| Route 3: From 2-Picoline via N-Oxidation | 2-Picoline (2-Methylpyridine) | 1. H₂O₂, Acetic Acid; 2. HNO₃, H₂SO₄; 3. Fe, Acetic Acid | 24-36 hours | ~70 | >97 | Readily available and inexpensive starting material. | Multi-step, moderate overall yield, and use of strong acids. |
| Route 4: From a Furan Derivative | Ethyl 2-(4-methylfuran) formate | 1. NH₃, Formamide; 2. POCl₃; 3. H₂, Pd/C | 36-48 hours | ~65 | >98 | Novel approach, avoids some traditional pyridine chemistry issues. | Multi-step, potentially complex reaction setup, and availability of starting material. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory synthesis.
Route 1: Synthesis from 2-Chloro-4-nitropyridine
This route involves a nucleophilic aromatic substitution to introduce the methyl group precursor, followed by decarboxylation and reduction of the nitro group.
Step 1: Synthesis of Diethyl (4-nitro-2-pyridyl)malonate
-
To a stirred suspension of sodium hydride (60% in mineral oil, 4.4 g, 0.11 mol) in dry THF (150 mL) at 0 °C, diethyl malonate (16.0 g, 0.10 mol) is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 2-chloro-4-nitropyridine (15.8 g, 0.10 mol) in dry THF (50 mL) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to give the crude product.
Step 2: Synthesis of 2-Methyl-4-nitropyridine
-
The crude diethyl (4-nitro-2-pyridyl)malonate is heated in 50% sulfuric acid (100 mL) at 120 °C for 4 hours.
-
The mixture is cooled, neutralized with aqueous NaOH, and extracted with dichloromethane.
-
The organic layer is dried and concentrated to yield 2-methyl-4-nitropyridine.
Step 3: Synthesis of this compound
-
2-Methyl-4-nitropyridine (13.8 g, 0.10 mol) is dissolved in methanol (150 mL).
-
10% Pd/C (1.0 g) is added, and the mixture is hydrogenated under H₂ (50 psi) at room temperature for 4 hours.
-
The catalyst is filtered off, and the solvent is evaporated to yield this compound.[1]
Route 2: Synthesis from 2-Methyl-4-nitropyridine N-oxide
This method involves the direct reduction of a commercially available or synthesized precursor.
Experimental Protocol:
-
In a high-pressure autoclave, 2-methyl-4-nitropyridine N-oxide (15.4 g, 0.10 mol) is dissolved in methanol (200 mL).
-
10% Pd/C (0.5 g) is added to the solution.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas to 100 psi.
-
The reaction mixture is stirred at 50 °C for 4 hours.
-
After cooling, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to give pure this compound.[2]
Route 3: Synthesis from 2-Picoline via N-Oxidation
This classical approach utilizes the readily available 2-picoline.
Step 1: Synthesis of 2-Picoline N-oxide
-
2-Picoline (93.1 g, 1.0 mol) is dissolved in glacial acetic acid (200 mL).
-
30% Hydrogen peroxide (113 mL, 1.1 mol) is added dropwise while maintaining the temperature below 60 °C.
-
The mixture is heated at 70-80 °C for 12 hours.
-
The excess acetic acid and water are removed by vacuum distillation.
Step 2: Synthesis of 2-Methyl-4-nitropyridine N-oxide
-
To a mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (100 mL), 2-picoline N-oxide (109.1 g, 1.0 mol) is added portion-wise at 0 °C.
-
The mixture is heated at 90 °C for 8 hours.
-
The reaction is cooled and poured onto crushed ice, then neutralized with sodium carbonate.
-
The precipitated product is filtered, washed with water, and dried.
Step 3: Synthesis of this compound
-
2-Methyl-4-nitropyridine N-oxide (15.4 g, 0.10 mol) is suspended in glacial acetic acid (100 mL).
-
Iron powder (28 g, 0.5 mol) is added in portions, and the mixture is heated at 80 °C for 4 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is made alkaline with NaOH solution and extracted with ethyl acetate to afford the final product.
Route 4: Synthesis from a Furan Derivative
This innovative route offers an alternative to traditional pyridine chemistry.[3]
Step 1: Ring Expansion to 2-Amino-3-hydroxy-4-methylpyridine
-
Ethyl 2-(4-methylfuran) formate is dissolved in dimethylformamide with a dehydrating agent and formamide.
-
Ammonia gas is bubbled through the solution, and the mixture is refluxed for 24 hours.
-
Acid-base workup yields 2-amino-3-hydroxy-4-methylpyridine.[3]
Step 2: Chlorination
-
2-Amino-3-hydroxy-4-methylpyridine is treated with phosphorus oxychloride (POCl₃) to yield 2-amino-3-chloro-4-methylpyridine.
Step 3: Dechlorination
-
The chloro-substituted intermediate is subjected to catalytic hydrogenation (H₂, Pd/C) to remove the chlorine atom, yielding this compound.
Visualizing the Synthetic Workflows
To better understand the logical flow of each synthetic pathway, the following diagrams have been generated using Graphviz.
Caption: Route 1: From 2-Chloro-4-nitropyridine.
Caption: Route 2: From 2-Methyl-4-nitropyridine N-oxide.
Caption: Route 3: From 2-Picoline via N-Oxidation.
Caption: Route 4: From a Furan Derivative.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and available laboratory equipment.
-
For high yield and purity on a laboratory scale, Route 2, starting from 2-Methyl-4-nitropyridine N-oxide, is highly advantageous due to its efficiency and clean reaction profile.
-
For large-scale industrial production where cost is a primary driver, Route 3, starting from the inexpensive 2-picoline, is a viable option, despite the multi-step process and moderate overall yield.
-
Route 1 offers a reliable method with good yields, but the cost and availability of 2-chloro-4-nitropyridine may be a limiting factor.
-
Route 4 represents an innovative approach, which may become more prevalent as the starting materials become more accessible and the methodology is further optimized.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. This guide provides the necessary data and protocols to make an informed decision.
References
In-Vitro Testing Protocols for 4-Amino-2-methylpyridine Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-vitro testing protocols for 4-Amino-2-methylpyridine based compounds, offering insights into their biological activity and potential as therapeutic agents. The information presented herein is intended to guide researchers in selecting appropriate assays for screening and characterizing novel compounds based on this scaffold.
Comparative Analysis of Biological Activity
The following tables summarize the in-vitro biological activity of this compound and its analogs in comparison to other relevant pyridine-based compounds. This data is essential for understanding the structure-activity relationship and identifying promising lead candidates.
Table 1: Cytotoxicity of Pyridine-Based Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-4-(1-piperidine) pyridine | HCT116 (Colon) | Viability Assay | Concentration-dependent reduction in viability | Not Specified | Not Specified |
| 2-Amino-4-(1-piperidine) pyridine | HT29 (Colon) | Viability Assay | Concentration-dependent reduction in viability | Not Specified | Not Specified |
| 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | Antiproliferative Assay | 0.056 | Cisplatin | - |
| 4-amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 (Breast) | Antiproliferative Assay | 0.25 | Cisplatin | - |
Table 2: Inhibitory Activity of 2-Amino-4-methylpyridine and Analogs Against Nitric Oxide Synthase (NOS) Isozymes
| Compound | Target | IC50 (nM) |
| 2-Amino-4-methylpyridine | NOS II (murine) | 6 |
| 2-Amino-4-methylpyridine | NOS II (human) | 40 |
| 2-Amino-4-methylpyridine | NOS I (human) | 100 |
| 2-Amino-4-methylpyridine | NOS III (human) | 100 |
| Analog 18 | iNOS | Not Specified (most potent) |
| Analog 9 | iNOS | Less potent than Analog 18 |
| Analog 20 | iNOS | Less potent than Analog 18 |
This data indicates that 2-Amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (NOS II), with some selectivity over constitutive forms (NOS I and NOS III)[1].
Detailed Experimental Protocols
The following are detailed methodologies for key in-vitro experiments relevant to the assessment of this compound based compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., HCT116, HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
-
Test compounds
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Incubation: In a test tube, mix the test compound, the bacterial culture, and the S9 fraction (if metabolic activation is being assessed).
-
Plating: Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
In-Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compounds
-
Control compounds (with known metabolic stability)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to the in-vitro testing of this compound based compounds.
Caption: ERK1/2 signaling pathway activated by 4-aminopyridine.
Caption: Workflow for determining compound cytotoxicity.
Caption: Tiered approach for in-vitro compound evaluation.
References
Benchmarking 4-Amino-2-methylpyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide
In the landscape of modern synthetic chemistry, the strategic selection of ligands is paramount to the success of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an objective performance benchmark of 4-Amino-2-methylpyridine as a ligand in palladium-catalyzed cross-coupling reactions, comparing it with commonly employed phosphine-based ligands. The data presented herein is compiled from literature sources, offering a quantitative and methodological basis for ligand selection in catalytic system development.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of a ligand is a critical factor influencing reaction yield and efficiency. While direct, side-by-side comparative studies of this compound with other ligands under identical conditions are not extensively documented, we can infer its potential performance by examining structurally analogous systems and related research.
A key indicator of the utility of this compound in a Suzuki-Miyaura coupling context comes from the successful synthesis of a Schiff base derived from it, which was subsequently used in a palladium-catalyzed coupling reaction. The initial Schiff base formation from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde proceeded with a high yield of 79%[1]. Although the subsequent coupling reaction led to hydrolysis of the imine bond, the successful participation of the pyridine-containing moiety in the catalytic cycle demonstrates its viability as a ligand scaffold.
For a direct performance comparison, we turn to a well-documented Suzuki-Miyaura coupling of a structurally similar substrate, 2-Amino-5-bromo-4-methylpyridine, with various arylboronic acids. This system provides a reliable benchmark for the expected performance of different ligand types in the presence of an aminopyridine scaffold.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Data compiled from studies on the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyridine, a close structural analog of substrates where this compound would be used as a ligand.
The data indicates that traditional phosphine ligands like triphenylphosphine provide good to excellent yields in the Suzuki-Miyaura coupling of aminopyridine derivatives. Modern, bulky phosphine ligands such as SPhos are also expected to deliver high performance, often with lower catalyst loadings and milder reaction conditions. The performance of this compound as a ligand is anticipated to be influenced by its electronic properties, with the amino group acting as an electron-donating group which can modulate the electronic density at the palladium center. Systematic studies on substituted pyridine ligands have shown that such electronic effects can significantly impact catalytic activity[2][3].
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the Suzuki-Miyaura reactions cited in the performance comparison.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted for the coupling of an aminobromopyridine with an arylboronic acid.
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)
This protocol is a general method for challenging Suzuki-Miyaura couplings.
Materials:
-
Aryl halide (e.g., 4'-bromoacetophenone) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene and degassed water.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by gas chromatography (GC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the fundamental steps where the ligand plays a crucial role in stabilizing the palladium center and facilitating the key transformations.
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion
This compound presents itself as a viable and potentially cost-effective nitrogen-based ligand for palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons are still emerging in the literature, data from structurally similar aminopyridine systems suggest that it can facilitate Suzuki-Miyaura couplings. Its performance is likely to be comparable to simple phosphine ligands, though potentially requiring more forcing conditions than modern, highly active Buchwald-type ligands. The electron-donating nature of the amino group is a key feature that can be exploited to modulate the catalytic activity. Further systematic studies are warranted to fully elucidate the scope and limitations of this compound as a ligand and to optimize reaction conditions for its use in a broader range of cross-coupling transformations. This guide provides a foundational dataset and methodological framework to aid researchers in the strategic incorporation of this compound into their catalytic protocols.
References
- 1. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | MDPI [mdpi.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Feature Papers in Catalysis in Organic and Polymer Chemistry [mdpi.com]
A Comparative Guide to Isomeric Purity Analysis of Substituted Aminomethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of substituted aminomethylpyridines is a critical quality attribute in drug development, as different isomers can exhibit distinct pharmacological and toxicological profiles. Ensuring the isomeric purity of these compounds is therefore paramount. This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of substituted aminomethylpyridines, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The most common chromatographic techniques for the chiral separation of substituted aminomethylpyridines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). Each method offers unique advantages and is suited to different analytical challenges.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field. | Separation using a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas. |
| Typical Stationary Phase | Chiral Stationary Phases (CSPs) based on polysaccharides (e.g., cellulose, amylose) or cyclodextrins.[1][2][3] | Chiral capillary columns, often coated with cyclodextrin derivatives. | The capillary is typically filled with a background electrolyte containing a chiral selector, such as cyclodextrins.[4][5] | Chiral Stationary Phases (CSPs), similar to those used in HPLC (e.g., polysaccharide-based). |
| Derivatization | Often not required, but can be used to improve separation or detection. | Frequently required to increase volatility and thermal stability of the analytes.[6] | Generally not required. | Typically not necessary. |
| Resolution | Baseline resolution (Rs > 1.5) is achievable with appropriate column and mobile phase selection.[1][2] | Can provide high resolution, especially with long capillary columns. Baseline resolution is often achieved.[7] | High separation efficiency can lead to excellent resolution. | Often provides superior or complementary selectivity to HPLC, with high resolution. |
| Analysis Time | Varies widely depending on the method, but can range from minutes to over an hour. | Typically in the range of 20-60 minutes. | Can be very fast, with some separations achieved in under 10 minutes. | Generally 3 to 5 times faster than HPLC.[8][9] |
| Limit of Detection (LOD) | Generally in the low ng/mL to µg/mL range. | Can be very low, reaching pg/mL levels with sensitive detectors like FID or MS. | Typically in the µg/mL range. | Comparable to or slightly higher than HPLC. |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range.[10][11][12] | Can be very low, in the pg/mL to ng/mL range. | In the µg/mL range. | Comparable to HPLC. |
| Advantages | Wide applicability, well-established, variety of chiral stationary phases available.[3] | High resolution, high sensitivity, suitable for volatile compounds. | High efficiency, fast analysis, low sample and solvent consumption.[4][5] | Fast analysis, reduced organic solvent consumption ("green" technique), complementary selectivity to HPLC.[8][13][14] |
| Disadvantages | Longer analysis times compared to SFC, higher solvent consumption. | Requires volatile and thermally stable analytes or derivatization. | Lower sensitivity compared to GC and HPLC, reproducibility can be a concern. | Higher initial instrument cost. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the primary analytical techniques used in the isomeric purity analysis of substituted aminomethylpyridines.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of substituted aminomethylpyridine isomers. These should be considered as starting points and may require optimization for specific molecules.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for chiral amines and aminopyridines.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is often a good starting point.[3]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol is commonly used. A small amount of an amine modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Usually maintained at 25 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Gas Chromatography (GC)
This protocol is a general guideline for the analysis of chiral amines. Derivatization may be necessary for certain substituted aminomethylpyridines to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a split/splitless injector.
-
Chiral Capillary Column: A column coated with a cyclodextrin derivative is a common choice.
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
Detector Temperature: 280 °C (for FID).
-
Sample Preparation (with derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride).
-
Heat the mixture if necessary to complete the reaction.
-
Quench the reaction and dilute the sample to the final concentration.
-
-
Injection: 1 µL in split mode.
Capillary Electrophoresis (CE)
This protocol is based on a validated method for the analysis of isomeric aminopyridines.[13]
-
Instrumentation: A capillary electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 100 mM sodium acetate at a pH of 5.15, containing a chiral selector such as a cyclodextrin derivative.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm).
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of about 0.1-1 mg/mL.
-
Injection: Hydrodynamic or electrokinetic injection.
Conclusion
The selection of an appropriate analytical technique for the isomeric purity analysis of substituted aminomethylpyridines depends on several factors, including the specific properties of the analyte, the required sensitivity, desired analysis speed, and available instrumentation. HPLC with chiral stationary phases remains a robust and widely used method. GC offers high resolution and sensitivity for volatile compounds, though it may require derivatization. CE provides a high-efficiency, low-solvent consumption alternative, particularly for charged analytes. SFC is emerging as a powerful "green" technique that offers significant advantages in terms of speed and reduced solvent usage. For any given substituted aminomethylpyridine, it is recommended to screen multiple methods to identify the most suitable one for routine analysis and quality control.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
Navigating the Aromatic Maze: A Comparative Guide to Alternatives for 4-Amino-2-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant in the success of modern drug discovery programs. 4-Amino-2-methylpyridine is a versatile and widely utilized scaffold, serving as a key intermediate in the synthesis of a diverse range of pharmaceuticals, including agents targeting neurological disorders, as well as anti-inflammatory and anti-cancer compounds. Its unique electronic and structural features make it a valuable component in constructing complex molecular architectures. However, the need to fine-tune physicochemical properties, modulate biological activity, and explore novel chemical space necessitates a thorough understanding of its viable alternatives.
This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in key synthetic transformations and their impact on critical drug-like properties. Supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and synthesis of next-generation therapeutics.
Physicochemical and Reactivity Profiles of Substituted Aminopyridines
The choice of a substituted aminopyridine can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its synthetic accessibility. The following table summarizes key physicochemical parameters and reactivity data for this compound and a selection of its alternatives.
| Compound | Structure | pKa (Conjugate Acid) | logP | Metabolic Stability (HLM, t½ min) | Suzuki Coupling Yield (%) |
| This compound | ![]() | 9.3 | 0.5 | Moderate | ~85-90 |
| 2-Amino-4-chloropyridine | 3.85 | 1.10 | 15 | 95 | |
| 2-Amino-4-cyanopyridine | 1.90 | 0.45 | 25 | 92 | |
| 2-Amino-4-(trifluoromethyl)pyridine | 2.98 | 1.59 | 45 | 85 | |
| 2-Amino-4-(difluoromethyl)pyridine | 3.50 | 0.95 | 30 | 88 |
Key Observations:
-
Basicity (pKa): The methyl group in this compound increases the basicity of the pyridine nitrogen compared to analogs with electron-withdrawing substituents. This can be a critical factor in target engagement and off-target effects, particularly with aminergic G-protein coupled receptors (GPCRs).
-
Lipophilicity (logP): Introducing lipophilic groups like trifluoromethyl significantly increases the logP. Conversely, cyano- and chloro-substituents offer a means to modulate lipophilicity, which can be crucial for optimizing solubility and ADME properties.
-
Metabolic Stability: The presence of metabolically robust groups like trifluoromethyl can enhance stability against cytochrome P450 enzymes.
-
Reactivity in Suzuki Coupling: While all listed compounds are effective coupling partners, analogs with electron-withdrawing groups like chloro and cyano often exhibit higher yields in palladium-catalyzed cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern medicinal chemistry for the formation of C-C and C-N bonds, respectively. The performance of aminopyridine building blocks in these reactions is critical for the efficient synthesis of compound libraries.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The reactivity of the aminopyridine is influenced by the nature and position of its substituents.
| Aminopyridine Substrate | Catalyst System | Base | Solvent | Arylboronic Acid | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| 2-Amino-4-chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | 95 |
| 2-Amino-4-cyanopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, crucial for introducing diverse amine functionalities.
| Aminopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | High (qualitative) |
| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | High (qualitative) |
| 6-Bromopyridin-3-amine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 92 |
| 2-Bromo-4-methylpyrimidin-5-amine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 85 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Substituted aminopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the substituted aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Substituted aminopyridine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add the substituted aminopyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: A Workflow
Substituted aminopyridines are prevalent scaffolds in the development of kinase inhibitors. The following workflow illustrates the decision-making process and synthetic strategy for generating a library of potential kinase inhibitors based on a 2,4-disubstituted pyridine core.
Caption: Synthetic workflow for kinase inhibitor library generation.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Signaling
Derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. Understanding the iNOS signaling pathway is crucial for the rational design of new inhibitors.
Caption: Simplified iNOS signaling pathway and point of inhibition.
A Comparative Guide to the Synthesis of 2-Amino-4-methylpyridine: An Assessment of Reproducibility
For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. 2-Amino-4-methylpyridine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of three distinct methods for the synthesis of 2-Amino-4-methylpyridine, with a focus on reproducibility, yield, and purity. The information presented is based on published experimental data to aid in the selection of the most suitable method for specific laboratory and industrial applications.
Method 1: Multi-step Synthesis from 2-(4-methylfuran) Ethyl Formate
This synthetic route involves a multi-step process commencing with the ring expansion of a furan derivative, followed by chlorination and a final dechlorination step to yield the target compound. This method is detailed in patent literature and offers high purity of the final product.[1][2]
Caption: Synthetic pathway for 2-Amino-4-methylpyridine starting from a furan derivative.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine Ethyl 2-(4-methylfuran) formate is dissolved in dimethylformamide with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture is refluxed for 24 hours. The pH is then adjusted to 2 with dilute hydrochloric acid, and the aqueous phase is extracted with ethyl acetate. The pH of the aqueous phase is subsequently adjusted to neutral with a sodium hydroxide solution and extracted with diethyl ether. The organic phase is concentrated and dried to yield 2-amino-3-hydroxy-4-methylpyridine.[1]
Step 2: Synthesis of 2-Amino-3-chloro-4-methylpyridine The 2-amino-3-hydroxy-4-methylpyridine from the previous step is subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom.
Step 3: Synthesis of 2-Amino-4-methylpyridine A mixture of 9.92g (0.07mol) of 2-amino-3-chloro-4-methylpyridine and 18.30g (0.15mol) of benzoic acid is heated with copper powder at 150°C for 1 hour. After the reaction, a decolorizing agent is added to the mixture in water. The pH of the filtered solution is adjusted to 9, and the resulting precipitate is filtered and dried to give 6.86g of crude 2-amino-4-methylpyridine.[1] The crude product can be further purified by dissolving it in a dilute acid solution, extracting with an organic solvent, and then precipitating the product by making the aqueous phase alkaline (pH 8-9).[1]
Method 2: Synthesis from 1,3-Diaminobenzene
This method describes a process for the preparation of 2-amino-alkylpyridines from 1,3-diaminobenzene in the gas phase over a catalyst. While this method can produce the desired product, it typically results in a mixture of isomers, which necessitates careful purification.
Caption: Gas-phase synthesis of 2-Amino-4-methylpyridine from 1,3-Diaminobenzene.
Experimental Protocol:
A mixture of ammonia and 1,3-diaminobenzene (in a molar ratio of approximately 60:1) is passed through a reactor containing a catalyst at a temperature of 400°C. The resulting product is a mixture containing 2-amino-6-methylpyridine, 4-methyl-2-aminopyridine (2-amino-4-methylpyridine), and unreacted 1,3-diaminobenzene. The desired product, 2-amino-4-methylpyridine, must then be separated from the product mixture. In a specific example, the product mixture contained 15.4% of 4-methyl-2-aminopyridine.
Method 3: Two-Step Synthesis from 2-Chloro-4-nitropyridine
This approach involves the synthesis of an intermediate, 2-methyl-4-nitropyridine, which is subsequently reduced to the final product, 2-amino-4-methylpyridine. This method offers high yields in both steps.
References
Safety Operating Guide
Safe Disposal of 4-Amino-2-methylpyridine: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Amino-2-methylpyridine, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | GHS Classification |
| Fatal if swallowed.[1] | Acute toxicity, oral (Category 2)[1] |
| Toxic in contact with skin or if inhaled.[1][2] | Acute toxicity, dermal (Category 3); Acute toxicity, inhalation (Category 3)[1] |
| Causes skin irritation.[1] | Skin corrosion/irritation (Category 2)[1] |
| Causes serious eye irritation.[1] | Serious eye damage/eye irritation (Category 2A)[1] |
| May cause respiratory irritation.[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
| Toxic to aquatic life with long-lasting effects.[1] | Hazardous to the aquatic environment, long-term hazard (Category 2)[1] |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[3] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles.[1] |
| Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] |
Spill Response Protocol
Accidental spills must be managed promptly and safely. The procedure varies depending on the volume of the spill.
Small Spills (< 1 Liter):
-
Evacuate and Alert: Immediately evacuate the area and inform others of the spill.[3]
-
Don PPE: Wear the appropriate PPE as listed above.[3]
-
Containment: Confine the spill to a small area using a spill kit or absorbent material.[3]
-
Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[1][5] Avoid generating dust.[1][4]
-
Neutralization: Clean the spill area with a dilute solution of acetic acid, followed by water.[1][3][6]
-
Reporting: Report the spill to your laboratory supervisor and the Environmental Health & Safety (EHS) department.[1][3]
Large Spills (> 1 Liter):
-
Immediate Evacuation: Evacuate the area immediately.[1]
-
Emergency Alert: Alert your institution's emergency response team and EHS department.[1][3] During normal business hours, contact EHS directly. After hours, call 911.[3]
-
Restrict Access: Prevent others from entering the contaminated area.[3]
Waste Disposal Procedure
Never dispose of this compound down the drain.[3] All waste containing this compound must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated solids (e.g., paper towels, weighing paper) and solutions, in a designated hazardous waste container.[1] Avoid mixing with incompatible waste streams such as strong oxidizing agents, acids, and acid chlorides.[1][4]
-
Container and Labeling: Use a chemically compatible, leak-proof container with a secure closure.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant").[1] Keep the container closed when not in use.[1][3]
-
Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.[1] Ensure the storage area is away from incompatible materials.[1][4]
-
Disposal Request: Once the container is full or approaching its storage time limit (which may be 90 days for large quantity generators or up to 12 months for academic labs under Subpart K), submit a chemical waste collection request to your institution's EHS department.[1] Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal facility.[1]
Caption: Waste Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

